Chloroprocaine Hydrochloride
Description
This compound is a synthetic, aminoester, local, anesthetic agent. At the injection site, this compound acts by inhibiting sodium influx through binding to specific membrane sodium ion channels in the neuronal cell membranes, restricting sodium permeability, and blocking nerve impulse conduction. This leads to a loss of sensation. This compound is short-acting due to rapid hydrolysis by pseudocholinesterase into para-aminobenzoic acid in plasma.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1955 and has 1 investigational indication.
This compound is a local anesthetic given by injection during surgical procedures and labor and delivery. Chloroprocaine, like other local anesthetics, blocks the generation and the conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, by slowing the propagation of the nerve impulse and by reducing the rate of rise of the action potential.
See also: Chloroprocaine (has active moiety).
Properties
IUPAC Name |
2-(diethylamino)ethyl 4-amino-2-chlorobenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2.ClH/c1-3-16(4-2)7-8-18-13(17)11-6-5-10(15)9-12(11)14;/h5-6,9H,3-4,7-8,15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKQYDBPUCZLRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=C(C=C(C=C1)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048595 | |
| Record name | Chloroprocaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3858-89-7 | |
| Record name | Chloroprocaine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3858-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloroprocaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-diethylaminoethyl 4-amino-2-chlorobenzoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.248 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLOROPROCAINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LT7Z1YW11H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In Vitro Pharmacokinetics and Metabolism of Chloroprocaine: A Technical Guide
Introduction
Chloroprocaine is a short-acting ester-type local anesthetic. Its rapid onset and short duration of action are primarily attributed to its rapid metabolism in the plasma. This technical guide provides an in-depth overview of the in vitro pharmacokinetics and metabolism of chloroprocaine, designed for researchers, scientists, and drug development professionals. The following sections detail the plasma protein binding, blood partitioning, and metabolic pathways of chloroprocaine, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key processes.
Data Presentation
Table 1: In Vitro Plasma Protein Binding of Chloroprocaine
| Concentration (µg/mL) | Protein Binding (%) | Source |
| 1 | 82.9 | [1] |
| 5 | 54.1 | [1] |
| Not Specified | ~5 | [2] |
| Not Specified | Lowest of all clinically used local anesthetics | [3] |
Note: There are conflicting reports regarding the extent of plasma protein binding of chloroprocaine. While one source indicates concentration-dependent binding with high percentages at lower concentrations[1], other sources suggest a much lower binding affinity[2][3]. This discrepancy may be due to different experimental methodologies and requires further investigation for definitive characterization.
Table 2: In Vitro Plasma Half-Life of Chloroprocaine
| Population | In Vitro Plasma Half-Life (seconds) |
| Adult Males | 21 ± 2 |
| Adult Females | 25 ± 1 |
| Neonates | 43 ± 2 |
| Maternal | 11.2 ± 2.8 |
| Fetal | 15.4 ± 5.2 |
Table 3: Michaelis-Menten Constants for Chloroprocaine Hydrolysis by Plasma Cholinesterase Genotypes
| Cholinesterase Genotype | Michaelis-Menten Constant (Km) (µM) | Maximal Reaction Velocity (Vmax) (nmol/min/mL serum) |
| Homozygous Typical | 8.2 | 98.4 ± 2.1 |
| Heterozygous | 17 | Not specified |
| Homozygous Atypical | 103 | Not specified |
Table 4: In Vitro Formation of 2-Chloro-4-Aminobenzoic Acid (CABA) from a Chloroprocaine-Loaded Hydrogel in Plasma at 37°C
| Time | Concentration of CABA (mg/mL) |
| 90 minutes | Not specified |
| 3 hours | Not specified |
| 1 day | Not specified |
| 7 days | 8.348 (Cmax) |
This data reflects the release and subsequent degradation of chloroprocaine from a specific hydrogel formulation into plasma and may not represent the kinetics of free chloroprocaine added directly to plasma.[4]
Metabolic Pathways
Chloroprocaine is primarily and rapidly metabolized in the plasma through hydrolysis of its ester linkage. This reaction is catalyzed by the enzyme pseudocholinesterase (or plasma cholinesterase). The hydrolysis yields two main metabolites: 2-chloro-4-aminobenzoic acid (CABA) and β-diethylaminoethanol.[5] CABA can undergo further metabolism, including acetylation. Due to this rapid breakdown in the plasma, the systemic toxicity of chloroprocaine is notably low.
Metabolic pathway of chloroprocaine.
Experimental Protocols
In Vitro Plasma Hydrolysis of Chloroprocaine
This protocol outlines a general procedure for determining the rate of chloroprocaine hydrolysis in human plasma.
1. Materials:
-
Chloroprocaine hydrochloride
-
Human plasma (heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Esterase inhibitor (e.g., sodium fluoride or echothiophate iodide) for control samples
-
Acetonitrile (HPLC grade)
-
Internal standard (e.g., lidocaine for chloroprocaine, p-aminobenzoic acid for CABA)
-
HPLC system with UV or MS/MS detector
-
Reversed-phase C18 column
-
Thermostatic water bath or incubator (37°C)
-
Centrifuge
2. Procedure:
-
Prepare a stock solution of this compound in PBS.
-
Pre-warm human plasma and PBS to 37°C.
-
Initiate the reaction by adding a small volume of the chloroprocaine stock solution to the pre-warmed plasma to achieve the desired final concentration.
-
At various time points (e.g., 0, 15, 30, 45, 60, 90, 120 seconds), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard. This will precipitate plasma proteins and stop the enzymatic hydrolysis.
-
For a negative control, incubate chloroprocaine in plasma containing an esterase inhibitor.
-
Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to HPLC vials for analysis.
-
Analyze the samples by a validated HPLC-UV or HPLC-MS/MS method to quantify the concentrations of chloroprocaine and its metabolite, 2-chloro-4-aminobenzoic acid.[6][7]
-
The rate of hydrolysis and the half-life of chloroprocaine can be calculated from the decline in its concentration over time.
Workflow for in vitro plasma hydrolysis assay.
In Vitro Plasma Protein Binding by Equilibrium Dialysis
This protocol describes a general method for determining the plasma protein binding of chloroprocaine using equilibrium dialysis.
1. Materials:
-
This compound
-
Human plasma (heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Equilibrium dialysis apparatus (e.g., RED device) with dialysis membranes (MWCO 12-14 kDa)
-
Thermostatic shaker incubator (37°C)
-
Analytical instrumentation (HPLC-MS/MS)
2. Procedure:
-
Prepare a stock solution of chloroprocaine in a suitable solvent (e.g., DMSO).
-
Spike the human plasma with the chloroprocaine stock solution to the desired final concentration. The final concentration of the organic solvent should be minimal (e.g., <1%).
-
Set up the equilibrium dialysis cells. Add the chloroprocaine-spiked plasma to one chamber and an equal volume of PBS to the other chamber, separated by the dialysis membrane.
-
Incubate the dialysis cells at 37°C in a shaker incubator for a sufficient time to reach equilibrium (typically 4-6 hours, but should be determined experimentally).
-
After incubation, collect aliquots from both the plasma and the buffer chambers.
-
To account for matrix effects in the analysis, mix the plasma aliquot with an equal volume of blank PBS, and mix the buffer aliquot with an equal volume of blank plasma.
-
Perform protein precipitation on all samples by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples and analyze the supernatant by a validated LC-MS/MS method to determine the concentration of chloroprocaine in both chambers.
-
The percentage of unbound drug is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of protein binding is then calculated as 100% - % unbound.
Workflow for plasma protein binding assay.
In Vitro Blood-to-Plasma Partitioning
1. Materials:
-
This compound
-
Fresh human whole blood (with anticoagulant, e.g., heparin)
-
Thermostatic water bath or incubator (37°C)
-
Centrifuge
-
Analytical instrumentation (LC-MS/MS)
2. Procedure:
-
Pre-warm fresh whole blood to 37°C.
-
Spike the whole blood with chloroprocaine to the desired concentration.
-
Incubate the spiked whole blood at 37°C for a predetermined time (e.g., 60 minutes) to allow for partitioning into red blood cells.
-
After incubation, take an aliquot of the whole blood for analysis.
-
Centrifuge the remaining blood to separate the plasma.
-
Collect an aliquot of the plasma.
-
Process both the whole blood and plasma samples (e.g., by protein precipitation) and analyze them using a validated LC-MS/MS method to determine the concentration of chloroprocaine in each matrix.
-
The B/P ratio is calculated by dividing the concentration of chloroprocaine in whole blood by the concentration in plasma.
A B/P ratio greater than 1 indicates preferential distribution into red blood cells, while a ratio less than 1 suggests it remains predominantly in the plasma. For basic drugs like local anesthetics, the B/P ratio is often close to 1.[8]
Conclusion
The in vitro pharmacokinetic profile of chloroprocaine is characterized by its exceptionally rapid hydrolysis in plasma, which is the primary determinant of its short duration of action and low systemic toxicity. The metabolism is mediated by pseudocholinesterases, leading to the formation of 2-chloro-4-aminobenzoic acid and β-diethylaminoethanol. Data on plasma protein binding is somewhat inconsistent in the literature, suggesting it may be concentration-dependent or that different methodologies have yielded varied results. Further studies are warranted to clarify the plasma protein binding and to determine the blood-to-plasma partitioning ratio of chloroprocaine to complete its in vitro pharmacokinetic characterization. The provided protocols offer a framework for conducting these essential in vitro studies.
References
- 1. researchgate.net [researchgate.net]
- 2. eoa.umontreal.ca [eoa.umontreal.ca]
- 3. Chloroprocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. In vitro and in vivo quantification of chloroprocaine release from an implantable device in a piglet postoperative pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Procaine: pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
- 6. Rapid determination of chloroprocaine and its major metabolite, 2-chloroaminobenzoic acid, in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of this compound and its degradation product 4-amino-2-chlorobenzoic acid in bulk drug and injection solutions by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. xenotech.com [xenotech.com]
The Historical Development of Chloroprocaine: A Technical Guide to a Short-Acting Local Anesthetic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloropaine, an ester-linked local anesthetic, has carved a significant niche in clinical practice due to its rapid onset and ultrashort duration of action. This technical guide provides an in-depth exploration of the historical development of chloroprocaine, from its synthesis to its establishment as a key agent for short-duration surgical procedures. This document details the pharmacological characteristics, pivotal experimental findings, and the evolution of its clinical applications, with a focus on quantitative data and detailed methodologies for key experiments.
Introduction: The Quest for a Short-Acting Local Anesthetic
The development of local anesthetics in the mid-20th century was driven by the need for agents with varying durations of action to suit different clinical scenarios. While longer-acting agents were crucial for prolonged surgeries, a demand emerged for a reliable, short-acting anesthetic ideal for ambulatory (day-case) surgery and certain obstetric procedures.[1] This need spurred the development of chloroprocaine, an anesthetic that could provide rapid and effective nerve blockade with a swift recovery profile, minimizing postoperative monitoring and expediting patient discharge.
Synthesis and Physicochemical Properties
Chloroprocaine, chemically known as 2-(diethylamino)ethyl 4-amino-2-chlorobenzoate, was first synthesized in 1949.[1] Its structure is closely related to procaine, with the key difference being the addition of a chlorine atom to the benzene ring. This seemingly minor modification significantly influences its pharmacological properties.
Synthesis of Chloroprocaine Hydrochloride
The synthesis of this compound typically involves a two-step process as outlined in the original patent by Marks and Rubin.
Experimental Protocol: Synthesis of this compound
-
Step 1: Formation of 4-amino-2-chlorobenzoyl chloride hydrochloride. 2-chloro-4-aminobenzoic acid is reacted with thionyl chloride. The reaction mixture is heated under reflux, and the excess thionyl chloride is subsequently removed, often by distillation under reduced pressure. The resulting acid chloride is then precipitated as its hydrochloride salt.[1]
-
Step 2: Esterification. The 4-amino-2-chlorobenzoyl chloride hydrochloride is then reacted with 2-diethylaminoethanol. This esterification reaction is typically carried out in a suitable inert solvent. The final product, this compound, is then isolated and purified.[1]
Physicochemical Properties
The physicochemical properties of chloroprocaine are crucial to its anesthetic profile.
| Property | Value | Reference |
| Chemical Formula | C13H19ClN2O2 | [2] |
| Molecular Weight | 270.75 g/mol | [2] |
| pKa | 8.7 | [3] |
| Melting Point | 173-174°C | [2] |
| Solubility in Water | 0.665 mg/mL | [2] |
| LogP | 2.86 | [2] |
Pharmacological Profile
The defining characteristic of chloroprocaine is its rapid onset and short duration of action, which are direct consequences of its chemical structure and metabolic pathway.
Mechanism of Action: Sodium Channel Blockade
Like all local anesthetics, chloroprocaine exerts its effect by blocking voltage-gated sodium channels in the neuronal cell membrane.[3] This blockade prevents the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby inhibiting the initiation and propagation of action potentials.
Pharmacokinetics: Rapid Metabolism
The short duration of action of chloroprocaine is primarily due to its rapid hydrolysis by plasma pseudocholinesterases.[4] This enzymatic degradation is significantly faster than that of other ester-type local anesthetics.
Experimental Protocol: In Vitro Hydrolysis of Chloroprocaine by Pseudocholinesterase
-
Objective: To determine the rate of hydrolysis of chloroprocaine by human plasma pseudocholinesterase.
-
Method: A known concentration of this compound is incubated with human plasma or a purified pseudocholinesterase solution at a physiological pH and temperature (e.g., pH 7.4, 37°C).
-
Sample Analysis: At specific time intervals, aliquots of the reaction mixture are taken, and the reaction is stopped (e.g., by adding a cholinesterase inhibitor like echothiophate iodide).[5] The concentration of remaining chloroprocaine or the appearance of its metabolite, 2-chloro-4-aminobenzoic acid, is measured using a suitable analytical technique such as high-performance liquid chromatography (HPLC) or gas chromatography (GC).[5][6]
-
Data Analysis: The rate of hydrolysis is calculated from the disappearance of the substrate or the appearance of the product over time. The in vitro half-life can then be determined.
Pharmacokinetic Parameters of Chloroprocaine
| Parameter | Value | Reference |
| In Vitro Plasma Half-life (Adult Male) | 21 ± 2 seconds | [4] |
| In Vitro Plasma Half-life (Adult Female) | 25 ± 1 seconds | [4] |
| In Vitro Plasma Half-life (Neonates) | 43 ± 2 seconds | [4] |
| In Vivo Half-life (Intraperitoneal) | 5.3 minutes | [7] |
| Metabolites | 2-chloro-4-aminobenzoic acid and β-diethylaminoethanol | [5] |
| Excretion | Primarily renal | [4] |
Pharmacodynamics: Onset and Duration of Action
Clinical studies have consistently demonstrated the rapid onset and short duration of chloroprocaine's anesthetic effect.
Experimental Protocol: Assessment of Anesthetic Efficacy in Clinical Trials
-
Study Design: Double-blind, randomized controlled trials are commonly used to compare the efficacy of chloroprocaine with other local anesthetics (e.g., lidocaine, bupivacaine).[1][8][9]
-
Patient Population: Parturients undergoing cesarean section or patients scheduled for ambulatory surgeries are typical study populations.[8][10]
-
Intervention: Standardized doses and concentrations of the local anesthetics are administered via a specific route (e.g., epidural, spinal).[1][8]
-
Outcome Measures:
-
Onset of Sensory Block: Assessed by the loss of sensation to a stimulus (e.g., pinprick, cold) at specific dermatomal levels. The time to reach a certain level of block (e.g., T10) is recorded.[1]
-
Onset of Motor Block: Evaluated using a standardized scale (e.g., Bromage scale) to assess the degree of motor weakness in the lower limbs.
-
Duration of Anesthesia: The time from the onset of the block until the return of sensory and motor function to baseline levels.
-
-
Data Analysis: Statistical methods are used to compare the onset times and durations of action between the different anesthetic groups.
Comparative Clinical Efficacy of Chloroprocaine
| Comparison | Onset of Anesthesia | Duration of Anesthesia | Reference |
| Chloroprocaine vs. Lidocaine (Epidural for Labor) | Faster with Chloroprocaine (Median: 7.0-8.0 min vs. 12.0 min) | Shorter with Chloroprocaine | [1][9] |
| Chloroprocaine vs. Lidocaine (Epidural for C-section) | Faster with Chloroprocaine | Shorter with Chloroprocaine | [8][10] |
Clinical Development and Applications
The clinical development of chloroprocaine has been shaped by its unique pharmacokinetic profile, making it a valuable tool in specific anesthetic settings.
Obstetric Anesthesia
Chloroprocaine's rapid onset and short duration of action, coupled with its minimal placental transfer due to rapid maternal metabolism, have made it a popular choice for epidural anesthesia in obstetrics, particularly for urgent or emergency cesarean deliveries.[8][10]
Ambulatory Anesthesia
The increasing demand for outpatient surgical procedures has further highlighted the utility of chloroprocaine. Its predictable and short duration of action allows for a rapid recovery and timely discharge of patients, a critical factor in the ambulatory setting.
Conclusion
The historical development of chloroprocaine exemplifies the targeted drug design approach to meet specific clinical needs. Its unique properties of rapid onset and ultrashort duration, a direct result of its chemical structure and rapid metabolism, have secured its place as an indispensable tool in modern anesthesia, particularly in obstetrics and ambulatory surgery. This technical guide has provided a comprehensive overview of its journey from a laboratory novelty to a clinical mainstay, supported by quantitative data and detailed experimental insights.
References
- 1. A Randomized Clinical Trial Comparing Different Concentrations of Chloroprocaine with Lidocaine for Activating Epidural Analgesia During Labor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chloroprocaine | C13H19ClN2O2 | CID 8612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chloroprocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Chloroprocaine: Package Insert / Prescribing Information [drugs.com]
- 5. Metabolism and measurement of chloroprocaine, an ester-type local anesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid determination of chloroprocaine and its major metabolite, 2-chloroaminobenzoic acid, in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Tolerability of Intraperitoneal Chloroprocaine After Fetal Extraction in Women Undergoing Cesarean Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Comparison of lidocaine bicarbonate with fentanyl and chloroprocaine for epidural anesthesia during cesarean section: a randomized, controlled, double-blind clinical trial [frontiersin.org]
- 9. A Randomized Clinical Trial Comparing Different Concentrations of Chloroprocaine with Lidocaine for Activating Epidural Analgesia During Labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of Chloroprocaine vs Lidocaine for Epidural Anesthesia in Cesarean Delivery | MedPath [trial.medpath.com]
Identification of Chloroprocaine Hydrochloride degradation products in solution
An In-depth Technical Guide to the Identification of Chloroprocaine Hydrochloride Degradation Products in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the identification and quantification of degradation products of this compound in solution. It is designed to assist researchers, scientists, and drug development professionals in understanding the stability of this local anesthetic and in developing robust analytical methods for its quality control.
This compound, an ester-type local anesthetic, is susceptible to degradation, primarily through hydrolysis. Understanding its degradation pathways and the conditions that accelerate its decomposition is crucial for ensuring the safety, efficacy, and stability of its pharmaceutical formulations. This guide details the primary degradation products, provides experimental protocols for stress testing, and outlines analytical methodologies for their quantification.
Degradation Pathway of this compound
This compound primarily degrades via hydrolysis of its ester linkage. This reaction is catalyzed by both acidic and basic conditions and results in the formation of two main degradation products: 2-chloro-4-aminobenzoic acid (CABA) and β-diethylaminoethanol.[1][2] The hydrolysis pathway is the most significant degradation route under most processing and storage conditions.
The chemical structures of this compound and its primary degradation products are shown below:
-
Chloroprocaine: 2-(diethylamino)ethyl 4-amino-2-chlorobenzoate
-
2-chloro-4-aminobenzoic acid (CABA)
-
β-diethylaminoethanol
The degradation can be accelerated by exposure to elevated temperatures and extremes of pH. Forced degradation studies are therefore essential to determine the intrinsic stability of the molecule and to develop stability-indicating analytical methods.
Degradation Pathway Diagram
The following diagram illustrates the primary hydrolytic degradation pathway of this compound.
References
- 1. Simultaneous determination of this compound and its degradation product 4-amino-2-chlorobenzoic acid in bulk drug and injection solutions by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics of local anesthetic esters and the effects of adjuvant drugs on 2-chloroprocaine hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Standard Operating Procedures for In Vivo Administration of Chloroprocaine
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Introduction
Chloroprocaine is an ester-type local anesthetic characterized by its rapid onset and short duration of action.[1][2][3] Its swift hydrolysis in plasma by pseudocholinesterase contributes to a low potential for systemic toxicity, making it a valuable tool for various in vivo research applications requiring transient and localized anesthesia.[4] These application notes provide detailed standard operating procedures for the preparation and administration of chloroprocaine in common preclinical animal models.
Physicochemical Properties and Formulation
Chloroprocaine hydrochloride is a white crystalline powder soluble in water.[1] Commercially available solutions typically have a pH ranging from 2.7 to 4.0.[1] For research purposes, preservative-free solutions are often required, especially for neuraxial administration, to avoid potential neurotoxicity associated with preservatives like methylparaben or sodium bisulfite.[3][4][5]
Preparation of Chloroprocaine Solutions for In Vivo Injection:
-
Vehicle: Sterile 0.9% sodium chloride (normal saline) is the most common vehicle for diluting commercially available chloroprocaine solutions to the desired concentration.[1][6]
-
Concentration: The concentration of chloroprocaine will vary depending on the animal model, the target site, and the desired anesthetic effect. Commonly used concentrations in preclinical studies range from 0.5% to 3%.
-
pH Adjustment: The acidic pH of commercial preparations can cause pain upon injection.[7] For certain applications, the pH may be adjusted towards physiological levels (e.g., pH 5.56) to alter the anesthetic properties, though this can affect the stability and predictability of the block.[8]
-
Addition of Epinephrine: To prolong the duration of anesthesia, epinephrine (1:200,000) can be added to the chloroprocaine solution.[1][2] This is achieved by adding 0.1 mL of 1:1000 epinephrine to 20 mL of chloroprocaine solution.[1]
Storage: Chloroprocaine solutions should be stored according to the manufacturer's instructions, typically at controlled room temperature and protected from light.[9] Solutions prepared by dilution should be used promptly, and any unused portion of preservative-free solutions should be discarded.[1]
Experimental Protocols
Rodent Models (Rats, Mice)
1. Subcutaneous Infiltration Anesthesia
This protocol is suitable for minor surgical procedures or for providing localized analgesia.
-
Animal Model: Mouse or Rat
-
Materials:
-
Chloroprocaine solution (0.5% - 2.0%)[10]
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Animal scale
-
Clippers and surgical scrub
-
-
Procedure:
-
Weigh the animal to determine the appropriate dose. The subcutaneous LD50 in mice is 950 mg/kg.[2] A much lower, effective dose should be used.
-
Shave and aseptically prepare the skin over the area to be anesthetized.
-
Draw the calculated volume of chloroprocaine solution into a sterile syringe.
-
Gently lift the skin and insert the needle into the subcutaneous space.
-
Inject the solution as a "line block" along the intended incision line or as a "ring block" encircling the surgical field.[11][12]
-
Allow 6-12 minutes for the anesthetic to take effect.[2]
-
Assess the adequacy of anesthesia by testing for a withdrawal reflex to a noxious stimulus (e.g., toe pinch) outside the anesthetized area and then within it.
-
2. Sciatic Nerve Block
This protocol is used for inducing anesthesia or analgesia in the hind limb.
-
Animal Model: Rat
-
Materials:
-
Chloroprocaine solution (e.g., 1.2%)[6]
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Nerve stimulator (optional, for precise localization)
-
Animal scale
-
-
Procedure:
-
Anesthetize the rat lightly with an inhalant anesthetic to permit positioning.
-
Place the rat in a prone position and shave the thigh area.
-
Identify the landmarks for the sciatic nerve (e.g., between the greater trochanter and the ischial tuberosity).
-
If using a nerve stimulator, set it to a low current (e.g., 0.2 mA) and insert the needle until motor stimulation of the paw is observed.
-
Without nerve stimulation, insert the needle perpendicular to the skin until it contacts the femur, then redirect it slightly caudally.
-
Aspirate to ensure the needle is not in a blood vessel.
-
Inject a small volume (e.g., 0.1 mL) of the chloroprocaine solution.[6]
-
Monitor for motor and sensory blockade. Motor block can be assessed by observing limb paralysis, while sensory block can be tested using the withdrawal response to a thermal or mechanical stimulus.
-
Porcine Models (Piglets)
1. Continuous Wound Infusion (CWI)
This protocol is suitable for postoperative pain management.
-
Animal Model: Piglet
-
Materials:
-
Chloroprocaine solution (0.5% or 1.5%)
-
Multi-holed infusion catheter
-
Elastomeric infusion pump
-
Surgical instruments for catheter placement
-
-
Procedure:
-
Under general anesthesia, perform the primary surgical procedure (e.g., laparotomy).
-
Prior to closing the incision, place a multi-holed catheter into the wound bed.
-
Tunnel the catheter subcutaneously to an exit site.
-
Close the surgical incision in layers.
-
Connect the catheter to an elastomeric pump pre-filled with the chloroprocaine solution.
-
Set the pump to deliver a continuous infusion at a specified rate (e.g., 5 mL/h).
-
Monitor the animal for signs of pain and any potential side effects.
-
Data Presentation
Table 1: In Vivo Dosages and Efficacy of Chloroprocaine in Animal Models
| Animal Model | Administration Route | Chloroprocaine Concentration (%) | Dose/Volume | Onset of Action | Duration of Anesthesia | Reference |
| Mouse | Subcutaneous Infiltration | 0.125% | - | - | 30 min (median) | [10] |
| Mouse | Subcutaneous Infiltration | 0.25% | - | - | 50 min (median) | [10] |
| Mouse | Subcutaneous Infiltration | 2.0% | - | - | 55 min (median) | [10] |
| Rat | Sciatic Nerve Block | 1.2% (ED50) | 0.1 mL | - | - | [6] |
| Piglet | Continuous Wound Infusion | 0.5% | 5 mL/h | - | Continuous | |
| Piglet | Continuous Wound Infusion | 1.5% | 5 mL/h | - | Continuous |
Visualization of Mechanisms and Workflows
Signaling Pathway of Chloroprocaine Action
The primary mechanism of action for chloroprocaine is the blockade of voltage-gated sodium channels in neuronal cell membranes.[3] By binding to a receptor site within the channel, chloroprocaine inhibits the influx of sodium ions, which is necessary for the generation and propagation of action potentials. This effectively prevents pain signals from reaching the central nervous system.
Caption: Mechanism of chloroprocaine action on voltage-gated sodium channels.
Experimental Workflow for Sciatic Nerve Block in a Rat Model
The following diagram illustrates the key steps in performing a sciatic nerve block in a rat for the evaluation of local anesthetic efficacy.
Caption: Workflow for sciatic nerve block experiment in rats.
References
- 1. drugs.com [drugs.com]
- 2. drugs.com [drugs.com]
- 3. Chloroprocaine | C13H19ClN2O2 | CID 8612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chloroprocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Chloroprocaine for Spinal or Epidural Anesthesia - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Chloroprocaine is less painful than lidocaine for skin infiltration anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mixtures of local anesthetics: bupivacaine-chloroprocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. An in vivo method for the quantitative evaluation of local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. az.research.umich.edu [az.research.umich.edu]
- 12. Analgesia (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
Application Notes and Protocols for the Quantification of Chloroprocaine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of chloroprocaine and its primary metabolites, 4-amino-2-chlorobenzoic acid (ACBA) and diethylaminoethanol (DEAE), in various biological matrices. The protocols are compiled from validated analytical methods and are intended to guide researchers in establishing robust and reliable bioanalytical assays.
Introduction
Chloroprocaine is a short-acting ester-type local anesthetic. Its rapid hydrolysis in the blood by plasma cholinesterases to its inactive metabolites, ACBA and DEAE, presents a challenge for its quantification.[1][2] Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This document outlines protocols for High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Tandem Mass Spectrometry (LC-MS/MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS), which are commonly employed for this purpose.[1][3][4]
Metabolic Pathway of Chloroprocaine
Chloroprocaine is rapidly metabolized in plasma, primarily through hydrolysis, into two main metabolites: 4-amino-2-chlorobenzoic acid (ACBA) and diethylaminoethanol (DEAE).[2] ACBA is considered inactive.[2]
General Experimental Workflow
The quantification of chloroprocaine and its metabolites from biological samples typically involves sample collection and stabilization, extraction of the analytes from the complex biological matrix, chromatographic separation, and finally, detection and quantification.
Application Note 1: HPLC-UV Method for Chloroprocaine and ACBA
This method is suitable for the simultaneous determination of chloroprocaine and its major metabolite, ACBA, in plasma.[5][6]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1.0 mL of plasma, add an internal standard (e.g., Lidocaine for chloroprocaine and p-aminobenzoic acid for ACBA).[5]
-
Add 0.5 mL of 1 M NaOH to alkalinize the sample.
-
Add 5.0 mL of an organic solvent mixture (e.g., diethyl ether or a heptane:isoamyl alcohol (95:5) mixture) and vortex for 1 minute.[2][7]
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., µ-Bondapak C18) |
| Mobile Phase | Water-acetonitrile-methanol-glacial acetic acid (74:20:5:1) containing 0.05-0.08% (w/v) sodium 1-heptanesulfonate |
| Flow Rate | 2.0 mL/min |
| Detection | UV at 278 nm |
| Injection Volume | 50 µL |
| Internal Standards | Benzoic acid and p-nitroacetophenone[6] or Lidocaine and p-aminobenzoic acid[5] |
3. Quantitative Data Summary
| Analyte | Limit of Detection (LOD) | Linearity Range | Recovery |
| Chloroprocaine | 0.1 µg/mL[5] | 0.1 - 10 µg/mL | >85% |
| ACBA | 0.5 µg/mL[5] | 0.5 - 20 µg/mL | >80% |
Application Note 2: LC-MS/MS Method for Chloroprocaine and ACBA
This highly sensitive and specific method is ideal for pharmacokinetic studies where low concentrations of chloroprocaine are expected.[3]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add an internal standard (e.g., lidocaine).[3]
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | A suitable HPLC or UPLC system |
| Column | C18 reversed-phase column |
| Mobile Phase | Gradient elution with A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode |
| MRM Transitions | Specific precursor-to-product ion transitions for chloroprocaine, ACBA, and the internal standard should be optimized. |
3. Quantitative Data Summary
| Analyte | Lower Limit of Quantification (LLOQ) | Calibration Range (ng/mL) |
| Chloroprocaine | 15.65 ng/mL[3] | 15.65 - 500[3] |
| ACBA | 15.65 ng/mL[3] | 15.65 - 500[3] |
Application Note 3: GC-MS Method for Chloroprocaine
Gas chromatography coupled with mass spectrometry offers high specificity for the determination of chloroprocaine.[1] Due to the low volatility of chloroprocaine, derivatization may be necessary to improve its chromatographic properties.
1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
Due to the rapid degradation of chloroprocaine by plasma cholinesterases, it is essential to add an inhibitor like echothiophate iodide to the blood collection tubes.[1]
-
Perform a liquid-liquid extraction similar to the HPLC-UV method.
-
The dried extract can be derivatized using a suitable agent (e.g., silylation) to increase volatility.
2. GC-MS Conditions
| Parameter | Condition |
| GC System | A gas chromatograph with a suitable capillary column (e.g., DB-5ms) |
| Carrier Gas | Helium at a constant flow rate |
| Injector | Splitless mode |
| Temperature Program | Optimized temperature ramp to separate the analyte from matrix components |
| Mass Spectrometer | A mass spectrometer operating in either full scan or selected ion monitoring (SIM) mode |
| Ionization Mode | Electron Ionization (EI) |
3. Quantitative Data Summary
| Analyte | Limit of Detection (LOD) |
| Chloroprocaine | 10 ng/mL[1] |
Method Validation Considerations
All analytical methods must be validated to ensure reliability.[8][9] Key validation parameters include:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[9]
-
Linearity and Range: The concentration range over which the method is accurate and precise.[10]
-
Accuracy and Precision: Closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.[10][11]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.[11]
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[10]
Conclusion
The choice of analytical technique for the quantification of chloroprocaine in biological samples depends on the required sensitivity, specificity, and the available instrumentation. LC-MS/MS offers the highest sensitivity and is well-suited for pharmacokinetic studies. HPLC-UV provides a robust and more accessible alternative for applications where slightly higher detection limits are acceptable. GC-MS is a powerful technique, particularly for confirmation purposes. Proper sample handling, especially the inhibition of plasma cholinesterases, is critical for obtaining accurate results for the parent drug.
References
- 1. Metabolism and measurement of chloroprocaine, an ester-type local anesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Performance Liquid Chromatographic Analysis of the 2-Chloroprocaine Metabolite, Diethylaminoethanol, in Blood and Serum | Regional Anesthesia & Pain Medicine [rapm.bmj.com]
- 3. In vitro and in vivo quantification of chloroprocaine release from an implantable device in a piglet postoperative pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Rapid determination of chloroprocaine and its major metabolite, 2-chloroaminobenzoic acid, in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of chloroprocaine hydrochloride and its degradation product 4-amino-2-chlorobenzoic acid in bulk drug and injection solutions by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. researchgate.net [researchgate.net]
- 11. Validation criteria for an analytical method - Phytocontrol [phytocontrol.com]
Application of Chloroprocaine for In Vitro Peripheral Nerve Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Chloroprocaine, a short-acting ester local anesthetic, in in vitro studies of peripheral nerve function. This document outlines the underlying mechanism of action, presents relevant quantitative data, and offers detailed protocols for experimental application and data acquisition.
Introduction
Chloroprocaine is a local anesthetic agent that reversibly blocks nerve impulse conduction.[1][2] Its primary mechanism of action is the inhibition of voltage-gated sodium channels in the neuronal cell membrane.[2][3] By binding to the alpha subunit of these channels from the cytoplasmic side, chloroprocaine prevents the influx of sodium ions that is necessary for the generation and propagation of action potentials.[2][3] This leads to an increase in the threshold for electrical excitation, a slowing of nerve impulse propagation, and a reduction in the rate of rise of the action potential, ultimately resulting in a reversible nerve conduction blockade.[2]
Nerve fibers exhibit differential sensitivity to chloroprocaine, with sympathetic nerves being the most sensitive, followed by nerves responsible for pain, temperature, touch, and proprioception. Motor nerve fibers are the most resistant to its effects.[2]
Data Presentation
| Local Anesthetic | Ion Channel | Half-maximal Inhibitory Concentration (IC50) |
| Procaine | Voltage-gated Na+ channels | 60 µM |
| Procaine | Voltage-gated K+ channels | 6302 µM |
This data is derived from studies on enzymatically dissociated sciatic nerve fibers of Xenopus laevis and is intended for illustrative purposes.
An in vivo study in Sprague-Dawley rats determined the median effective dose (ED50) for a successful sciatic nerve block.
| Local Anesthetic | ED50 (0.1 mL injection) | 95% Confidence Interval |
| Chloroprocaine | 1.2% | 1.1% - 1.6% |
| Lidocaine | 0.65% | 0.65% - 0.88% |
This study found the potency ratio of lidocaine to chloroprocaine to be 1.85.[4]
Signaling Pathway
The primary signaling pathway affected by chloroprocaine is the propagation of the action potential along the peripheral nerve axon.
Caption: Mechanism of Chloroprocaine Action on Voltage-Gated Sodium Channels.
Experimental Protocols
The following protocols provide a general framework for studying the effects of chloroprocaine on isolated peripheral nerves.
Experimental Workflow
Caption: Workflow for In Vitro Peripheral Nerve Electrophysiology.
Protocol 1: Isolated Peripheral Nerve Preparation
This protocol describes the dissection and preparation of a peripheral nerve for in vitro recording. The frog sciatic nerve is a robust preparation for such studies.[5]
Materials:
-
Euthanized frog or rodent
-
Dissecting tools (scissors, forceps)
-
Dissecting dish with paraffin wax base
-
Ringer's solution (for amphibians) or Krebs solution (for mammals), continuously oxygenated (95% O2, 5% CO2)
-
Recording chamber with stimulating and recording electrodes
Procedure:
-
Humanely euthanize the animal according to approved institutional protocols.
-
Dissect the desired peripheral nerve (e.g., sciatic nerve) with care to minimize stretching or damage.[6]
-
Isolate a nerve segment of sufficient length to be placed across the stimulating and recording electrodes in the chamber.
-
Immediately transfer the excised nerve to a dish containing cold, oxygenated physiological saline solution.
-
Carefully remove the epineurium to facilitate drug penetration, if required for the experimental design.[6]
-
Mount the nerve in the recording chamber, ensuring good contact with the stimulating and recording electrodes. The nerve should be kept moist with the physiological solution throughout the experiment.
Protocol 2: Electrophysiological Recording and Chloroprocaine Application
This protocol details the recording of compound action potentials (CAPs) and the application of chloroprocaine.
Materials:
-
Prepared isolated nerve in recording chamber
-
Stimulator and recording amplifier
-
Data acquisition system (e.g., oscilloscope or computer-based system)
-
Chloroprocaine hydrochloride solutions of varying concentrations, prepared in the appropriate physiological saline.
-
Physiological saline for washout.
Procedure:
-
Equilibration: Allow the nerve to equilibrate in the recording chamber for at least 30-60 minutes, during which a continuous flow of oxygenated physiological saline is maintained.
-
Baseline Recording:
-
Set the stimulator to deliver supramaximal square wave pulses (e.g., 0.1 ms duration).
-
Record the baseline compound action potentials (CAPs). The amplitude of the CAP is indicative of the number of conducting axons, and the latency is used to calculate the conduction velocity.[7]
-
Establish a stable baseline recording for at least 10-15 minutes before drug application.
-
-
Chloroprocaine Application:
-
Replace the physiological saline with a solution containing the desired concentration of chloroprocaine.
-
Continuously record the CAPs to observe the onset and magnitude of the nerve block. The amplitude of the CAP is expected to decrease in a dose-dependent manner.
-
-
Dose-Response Analysis:
-
After a stable block is achieved at one concentration, wash the nerve with fresh physiological saline until the CAP amplitude returns to baseline.
-
Repeat the application with different concentrations of chloroprocaine to generate a dose-response curve.
-
-
Data Analysis:
-
Measure the peak amplitude of the CAP and the latency of the response at each concentration.
-
Calculate the percentage inhibition of the CAP amplitude relative to the baseline.
-
Plot the percentage inhibition against the logarithm of the chloroprocaine concentration to determine the IC50.
-
Calculate the conduction velocity from the latency and the distance between the stimulating and recording electrodes. Analyze the effect of chloroprocaine on conduction velocity.
-
Concluding Remarks
Chloroprocaine serves as a valuable tool for in vitro investigations into the mechanisms of local anesthesia and peripheral nerve function. The protocols and information provided herein offer a foundation for designing and executing robust experiments. Researchers should adapt these general methodologies to their specific experimental questions and available equipment. Careful attention to nerve handling and maintenance of physiological conditions is paramount for obtaining reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Chloroprocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. PathWhiz [pathbank.org]
- 4. Comparison of the potency of lidocaine and chloroprocaine in sciatic nerve block in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iworx.com [iworx.com]
- 6. Nerve Preparation and Recordings for Pharmacological Tests of Sensory and Nociceptive Fiber Conduction Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peripheral Nerve Injuries: Electrophysiology for the Neurosurgeon - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chloroprocaine Hydrochloride as a Tool for Studying Synaptic Transmission
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloroprocaine hydrochloride is a fast-acting, ester-linked local anesthetic that has been traditionally used in clinical settings for regional anesthesia.[1][2][3] Its rapid onset and short duration of action are attributed to its primary mechanism: the blockade of voltage-gated sodium channels (VGSCs), which are fundamental to the initiation and propagation of action potentials.[1][2] This property makes chloroprocaine a valuable tool for researchers studying the mechanisms of synaptic transmission. By reversibly blocking nerve impulses, it allows for the controlled manipulation of neuronal circuits, enabling the investigation of synaptic connectivity, plasticity, and the role of specific neuronal populations in network activity.
These application notes provide a comprehensive overview of the use of this compound in a research setting, with detailed protocols for its application in in-vitro electrophysiological studies.
Mechanism of Action
Chloroprocaine's primary effect is the inhibition of voltage-gated sodium channels.[1][2] By binding to a site within the pore of the channel, it blocks the influx of sodium ions that is necessary for the depolarization phase of an action potential.[1][4] This leads to a dose-dependent decrease in the excitability of neurons and a block of nerve conduction.
While the primary target is the voltage-gated sodium channel, it is important for researchers to be aware of potential off-target effects. Studies have shown that chloroprocaine can also modulate other ion channels, such as Kv7/M potassium channels, which can influence neuronal excitability.[5] Additionally, at high concentrations, local anesthetics can affect other components of synaptic transmission, including neurotransmitter release and postsynaptic receptors.[6]
Data Presentation
The following table summarizes the available quantitative data for this compound and related local anesthetics to provide a comparative overview of their potency.
| Compound | Target | Assay | Potency (IC50) | Notes |
| Chloroprocaine HCl | Na,K-ATPase | Enzyme Activity Assay | 13 mM | While not the primary anesthetic target, this indicates bioactivity. |
| Lidocaine | Voltage-Gated Sodium Channels (rNaV1.4) | Patch Clamp | ~20 µM (open state) | Provides a reference for the expected potency range for VGSC block by local anesthetics.[7] |
| Procaine | Glycine Receptors | Two-electrode voltage clamp | Biphasic effect | Low concentrations enhance, high concentrations inhibit.[8] |
| Procaine | GABA-A Receptors | Two-electrode voltage clamp | Inhibition at high concentrations | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments
This protocol describes the preparation of a concentrated stock solution of this compound that can be diluted to the desired final concentration in artificial cerebrospinal fluid (aCSF).
Materials:
-
This compound powder
-
Sterile, deionized water or appropriate solvent (e.g., DMSO for less soluble forms)
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
0.22 µm syringe filter
Procedure:
-
Calculate the required amount of this compound powder to prepare a stock solution of a desired concentration (e.g., 100 mM).
-
Weigh the powder accurately and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, deionized water or other solvent to the tube.
-
Vortex the solution until the powder is completely dissolved. Gentle warming may be necessary for some formulations.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a fresh, sterile microcentrifuge tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: In Vitro Brain Slice Electrophysiology for Studying the Effect of Chloroprocaine on Synaptic Transmission
This protocol outlines the procedure for preparing acute brain slices and performing whole-cell patch-clamp recordings to investigate the effect of chloroprocaine on excitatory and inhibitory postsynaptic potentials (EPSPs and IPSPs).
Materials and Equipment:
-
Animal: Rodent (e.g., mouse or rat)
-
Slicing Solution (ice-cold and continuously bubbled with 95% O2 / 5% CO2):
-
Sucrose-based or NMDG-based protective cutting solution is recommended for optimal slice health.
-
-
Artificial Cerebrospinal Fluid (aCSF) (continuously bubbled with 95% O2 / 5% CO2):
-
Standard composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, 10 glucose.
-
-
Internal Solution for Patch Pipettes (for recording EPSPs/IPSPs):
-
Example composition (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine. (Adjust as needed for specific experimental goals).
-
-
Vibrating microtome (vibratome)
-
Dissection tools
-
Incubation/recovery chamber
-
Recording chamber
-
Upright microscope with DIC optics
-
Micromanipulators
-
Patch-clamp amplifier
-
Data acquisition system and software
-
Stimulation electrode
-
This compound stock solution
Procedure:
A. Brain Slice Preparation:
-
Anesthetize the animal according to approved institutional protocols.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, oxygenated slicing solution.
-
Mount the brain onto the vibratome stage and cut coronal or sagittal slices (typically 300-400 µm thick) of the brain region of interest (e.g., hippocampus or cortex).
-
Transfer the slices to an incubation chamber containing oxygenated aCSF at 32-34°C for a recovery period of at least 1 hour.
B. Electrophysiological Recording:
-
Transfer a single brain slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a constant flow rate.
-
Identify a target neuron for recording using DIC optics.
-
Pull a patch pipette from borosilicate glass and fill it with the internal solution. The pipette resistance should be in the range of 3-7 MΩ.
-
Approach the target neuron with the patch pipette and establish a gigaohm seal (>1 GΩ) on the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Switch the amplifier to current-clamp mode to record membrane potential or voltage-clamp mode to record synaptic currents.
-
Place a stimulation electrode in the vicinity of the recorded neuron to evoke synaptic responses.
-
Record baseline synaptic activity (EPSPs/IPSPs or EPSCs/IPSCs) for a stable period (e.g., 10-15 minutes).
-
Bath-apply this compound at the desired final concentration by adding it to the perfusion aCSF.
-
Record the changes in synaptic potential amplitude, frequency, and kinetics in the presence of chloroprocaine.
-
To determine the concentration-response relationship, apply increasing concentrations of chloroprocaine.
-
A washout period with drug-free aCSF should be performed to assess the reversibility of the drug's effects.
Data Analysis:
-
Measure the amplitude, rise time, and decay time of EPSPs/IPSPs or EPSCs/IPSCs before, during, and after chloroprocaine application.
-
Calculate the percentage of inhibition of the synaptic response at different chloroprocaine concentrations.
-
Construct a concentration-response curve and, if possible, calculate the IC50 value.
Mandatory Visualizations
Caption: Mechanism of Chloroprocaine Action on Voltage-Gated Sodium Channels.
Caption: Workflow for Studying Chloroprocaine's Effect on Synaptic Transmission.
Caption: Logical Flow of Chloroprocaine's Effect on Neuronal Excitability.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Chloroprocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Chloroprocaine | C13H19ClN2O2 | CID 8612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Kv7/M Channel Currents by the Local Anesthetic Chloroprocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Local anaesthetic actions of cocaine: effects on excitatory and inhibitory synaptic responses in the hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of the local anesthetics lidocaine and procaine on glycine and gamma-aminobutyric acid receptors expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Topical Chloroprocaine in Ophthalmic Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Chloroprocaine as a topical anesthetic in ophthalmic research models. The following protocols and data are intended to guide researchers in the safe and effective application of Chloroprocaine for ocular surface anesthesia in preclinical studies.
Product Information and Formulations
Chloroprocaine is an ester-type local anesthetic known for its rapid onset and short duration of action. For ophthalmic research, it is crucial to use a sterile, preservative-free formulation to minimize corneal toxicity. The most common formulation cited in clinical literature is a 3% Chloroprocaine hydrochloride ophthalmic gel.
Table 1: Chloroprocaine Formulation Details
| Parameter | Specification | Source |
| Active Ingredient | This compound | [1] |
| Concentration | 3% | [2][3][4] |
| Formulation | Ophthalmic Gel | [2][3][4] |
| pH | 3.0 - 5.0 | [1] |
| Preservatives | Preservative-free recommended | [5] |
Mechanism of Action
Chloroprocaine, like other local anesthetics, functions by blocking voltage-gated sodium channels in the neuronal cell membrane. This action inhibits the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby preventing the generation and conduction of nerve impulses. The result is a temporary and reversible loss of sensation in the area of application.
Caption: Signaling pathway of Chloroprocaine's anesthetic action.
Efficacy and Safety Data
The following tables summarize the available quantitative data on the efficacy and safety of topical Chloroprocaine, primarily from human clinical trials, which can serve as a reference for preclinical research.
Table 2: Efficacy of 3% Chloroprocaine Ophthalmic Gel (Human Data)
| Parameter | Value | Comparator (0.5% Tetracaine) | Source |
| Onset of Anesthesia | ~1.35 ± 0.87 minutes | ~1.57 ± 1.85 minutes | [2][3][4] |
| Mean Duration of Anesthesia | ~21.57 ± 12.26 minutes | ~22.04 ± 12.58 minutes | [2][3][4] |
| Successful Anesthesia Rate | 92.0% | 90.5% | [2][3][4] |
Table 3: Reported Adverse Events (Human Data)
| Adverse Event | Incidence | Source |
| Mydriasis (pupil dilation) | 26% | [6] |
| Conjunctival Hyperemia (redness) | 11% | [6] |
| Eye Irritation | Common (1-10%) | [6] |
Experimental Protocols for Ophthalmic Research Models
The following protocols are suggested for the application and evaluation of topical Chloroprocaine in common animal research models. These are based on established methods for other topical anesthetics and should be adapted and optimized for specific research needs.
General Application Protocol
This protocol outlines the basic steps for applying topical Chloroprocaine to the ocular surface of research animals.
Caption: General workflow for topical Chloroprocaine application.
Protocol for Corneal Sensitivity Assessment in Rabbits
This protocol details a method for quantifying the anesthetic effect of topical Chloroprocaine in rabbits using a Cochet-Bonnet aesthesiometer.
Materials:
-
3% Chloroprocaine ophthalmic gel
-
Cochet-Bonnet aesthesiometer
-
Sterile saline solution for irrigation
-
Animal restrainer for rabbits
Procedure:
-
Baseline Measurement: Gently restrain the rabbit and measure the baseline corneal touch threshold (CTT) using the Cochet-Bonnet aesthesiometer. The filament is extended to its maximum length and touched to the central cornea. The length is gradually decreased until a blink reflex is elicited. Record this length.
-
Anesthetic Application: Instill a single drop (approximately 50 µl) of 3% Chloroprocaine gel into the conjunctival sac of one eye. The contralateral eye can serve as a control.
-
Onset and Duration Measurement:
-
At 1-minute intervals post-instillation, measure the CTT to determine the onset of anesthesia (when the blink reflex is absent at the shortest filament length).
-
Continue to measure the CTT at regular intervals (e.g., every 5 minutes) until the baseline CTT returns, to determine the duration of anesthesia.
-
-
Ocular Toxicity Assessment: Visually inspect the cornea and conjunctiva for any signs of irritation, such as redness, swelling, or discharge, at each time point and for 24 hours post-application.
Protocol for Corneal Sensitivity Assessment in Mice
This protocol describes the eye-wipe test, a common method to assess corneal sensitivity and the efficacy of topical anesthetics in mice.
Materials:
-
3% Chloroprocaine ophthalmic gel
-
Hypertonic saline solution (e.g., 5M NaCl)
-
Micropipette
-
Observation chamber
Procedure:
-
Acclimation: Place the mouse in the observation chamber and allow it to acclimate for at least 10 minutes.
-
Anesthetic Application: Gently restrain the mouse and apply a small volume (e.g., 5 µl) of 3% Chloroprocaine gel to the corneal surface of one eye.
-
Anesthetic Onset: Wait for the expected onset of anesthesia (approximately 1-2 minutes).
-
Nociceptive Challenge: Apply a small drop (e.g., 5 µl) of hypertonic saline to the anesthetized cornea.
-
Observation: Immediately observe the mouse for 30 seconds and count the number of eye wipes with the ipsilateral forepaw. A significant reduction in the number of eye wipes compared to a control group (no anesthetic) indicates effective anesthesia.
-
Duration Assessment: Repeat steps 4 and 5 at various time points after anesthetic application to determine the duration of the anesthetic effect.
Safety and Toxicology Considerations
While Chloroprocaine is known for its favorable safety profile due to rapid metabolism, prolonged or repeated use of any topical anesthetic can lead to corneal complications.[7]
-
Corneal Epithelial Toxicity: High concentrations or frequent application can delay corneal epithelial wound healing.
-
Stromal and Endothelial Effects: In cases of epithelial defects, the anesthetic can penetrate deeper into the cornea, potentially causing stromal and endothelial damage.
-
Preservative Effects: The use of preservative-free formulations is strongly recommended in research settings to avoid confounding toxic effects from preservatives like benzalkonium chloride.[5]
Researchers should carefully monitor for signs of ocular irritation and limit the frequency and duration of Chloroprocaine application to the minimum necessary for the experimental procedure.
Disclaimer: These protocols and notes are intended for guidance in a research setting. All animal procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols. The provided data from human studies should be used as a reference, and efficacy and safety should be independently validated in the specific animal model and experimental context.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Chloroprocaine 3% Gel as a Novel Ocular Topical Anesthetic: Results from a Multicenter, Randomized Clinical Trial in Patients Undergoing Cataract Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chloroprocaine 3% Gel as a Novel Ocular Topical Anesthetic: Results from a Multicenter, Randomized Clinical Trial in Patients Undergoing Cataract Surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Chloroprocaine Ophthalmic Side Effects: Common, Severe, Long Term [drugs.com]
- 7. Chloroprocaine Ophthalmic: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
Application Notes and Protocols for the Development of Controlled-Release Chloroprocaine Formulations
For Researchers, Scientists, and Drug Development Professionals
Application Note AN-CPCRF01: Development of Controlled-Release Formulations of Chloroprocaine
Introduction
Chloroprocaine is an ester-type local anesthetic known for its rapid onset of action and short duration, which makes it suitable for brief surgical procedures.[1][2][3] Its rapid hydrolysis in plasma by pseudocholinesterase contributes to a favorable safety profile with minimal systemic toxicity.[1] However, for postoperative pain management and prolonged local anesthesia, its short half-life is a significant limitation. The development of controlled-release formulations of Chloroprocaine is a promising strategy to extend its therapeutic effect, reduce the need for repeated administrations, and improve patient compliance. This document provides an overview of different formulation strategies, including hydrogels, liposomes, and microspheres, for achieving sustained release of Chloroprocaine.
Rationale for Controlled-Release Formulations
The primary goal of developing controlled-release Chloroprocaine formulations is to maintain a therapeutic concentration of the anesthetic at the target site for an extended period. This can offer several advantages:
-
Prolonged Analgesia: Extended pain relief after a single administration.
-
Reduced Systemic Toxicity: By localizing the drug, the peak plasma concentration can be kept low, minimizing potential systemic side effects.[4]
-
Improved Patient Compliance: Fewer injections are required, which is more convenient for both patients and healthcare providers.
-
Potential for Reduced Opioid Use: Effective and long-lasting local anesthesia can decrease the need for systemic opioids for postoperative pain management.
Formulation Strategies
Several drug delivery systems can be employed to achieve controlled release of Chloroprocaine. The most common approaches for local anesthetics include:
-
Hydrogels: These are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water or biological fluids.[4] Drug release from hydrogels can be controlled by factors such as polymer density, cross-linking, and degradation rate. Alginate-based hydrogels have been investigated for the controlled release of Chloroprocaine.[4]
-
Liposomes: These are microscopic vesicles composed of a lipid bilayer enclosing an aqueous core. Liposomes can encapsulate both hydrophilic and lipophilic drugs. For local anesthetics, multivesicular liposomes have been successfully used to prolong their effect, as seen with bupivacaine. This technology can be adapted for Chloroprocaine to achieve a similar extended-release profile.
-
Microspheres: These are small spherical particles made from biodegradable polymers, such as poly(lactic-co-glycolic acid) (PLGA).[5][6] The drug is dispersed within the polymer matrix, and its release is governed by diffusion through the polymer and degradation of the polymer matrix.[5][6]
Data Presentation: A Comparative Overview of Controlled-Release Chloroprocaine Formulations
The following tables summarize key quantitative data for different types of controlled-release Chloroprocaine formulations. It is important to note that while data for hydrogel formulations of Chloroprocaine are available, specific data for liposomal and microsphere formulations of Chloroprocaine are limited in publicly available literature. Therefore, the data presented for liposomes and microspheres are illustrative examples based on formulations of other local anesthetics, such as bupivacaine, and represent typical target values for formulation development.
Table 1: Formulation and Characterization Parameters
| Formulation Type | Drug Loading (%) | Encapsulation Efficiency (%) | Particle/System Size |
| Hydrogel | Not Reported | Not Applicable | Bulk Implant |
| Liposomes (Illustrative Example) | 1 - 5 | 70 - 95 | 100 - 500 nm |
| Microspheres (Illustrative Example) | 10 - 30 | 60 - 90 | 20 - 100 µm |
Table 2: In Vitro Release Characteristics
| Formulation Type | Burst Release (% in first hour) | Time to 80% Release (hours) | Release Mechanism |
| Hydrogel | ~30% (initial high release rate) | ~ 24 hours | Diffusion and Matrix Swelling/Degradation |
| Liposomes (Illustrative Example) | < 15 | 48 - 72 | Diffusion through lipid bilayers |
| Microspheres (Illustrative Example) | < 20 | 72 - 120 | Diffusion and Polymer Erosion |
Table 3: Pharmacokinetic Parameters (from in vivo studies)
| Formulation Type | Cmax (Maximum Plasma Concentration) | Tmax (Time to Maximum Concentration) | Elimination Half-life |
| Hydrogel (Chloroprocaine) | Below limit of quantification | Not Applicable | Not Determined |
| Hydrogel (Metabolite ACBA) | Detectable | 3 hours | Not Reported |
| Liposomes (Illustrative Example - Bupivacaine) | 4-6 fold lower than standard solution | 2 - 8 hours | Prolonged apparent half-life |
| Microspheres (Illustrative Example - Bupivacaine) | Significantly lower than standard solution | 4 - 12 hours | Prolonged apparent half-life |
Experimental Protocols
Protocol 1: Preparation of a Chloroprocaine-Loaded Alginate Hydrogel
Objective: To prepare an alginate-based hydrogel for the controlled release of Chloroprocaine.
Materials:
-
Sodium Alginate
-
Chloroprocaine Hydrochloride
-
Calcium Chloride (CaCl2)
-
Deionized Water
-
Magnetic Stirrer
-
Molds for hydrogel formation
Procedure:
-
Prepare a 2% (w/v) sodium alginate solution by dissolving sodium alginate powder in deionized water with continuous stirring until a homogenous solution is formed.
-
Add this compound to the alginate solution to achieve the desired final concentration (e.g., 10 mg/mL). Stir until the drug is completely dissolved.
-
Pour the Chloroprocaine-alginate solution into molds of the desired shape and size.
-
Prepare a 0.1 M calcium chloride solution in deionized water.
-
Immerse the molds containing the Chloroprocaine-alginate solution into the calcium chloride solution.
-
Allow the cross-linking process to proceed for 30 minutes to form the hydrogel.
-
Carefully remove the cross-linked hydrogels from the molds and wash them with deionized water to remove any unreacted calcium chloride.
-
Store the prepared hydrogels in a sealed container at 4°C until further use.
Protocol 2: Preparation of Chloroprocaine-Loaded Liposomes (Illustrative Protocol)
Objective: To encapsulate Chloroprocaine in liposomes to achieve a prolonged-release profile. This protocol is based on the thin-film hydration method commonly used for local anesthetics.
Materials:
-
Soybean Phosphatidylcholine (SPC) or other suitable phospholipid
-
Cholesterol
-
This compound
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary Evaporator
-
Bath Sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve the phospholipid (e.g., SPC) and cholesterol in a 2:1 molar ratio in a chloroform:methanol (2:1 v/v) solvent mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator at a temperature above the lipid transition temperature to form a thin lipid film on the flask wall.
-
Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a solution of this compound in PBS (pH 7.4) by rotating the flask. The temperature of the hydration medium should be above the lipid's phase transition temperature.
-
The resulting suspension of multilamellar vesicles (MLVs) can be downsized by sonication in a bath sonicator for 5-10 minutes.
-
For a more uniform size distribution, subject the liposomal suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.
-
Remove the unencapsulated Chloroprocaine by dialysis or size exclusion chromatography.
-
Characterize the liposomes for particle size, zeta potential, encapsulation efficiency, and drug loading.
Protocol 3: Preparation of Chloroprocaine-Loaded PLGA Microspheres (Illustrative Protocol)
Objective: To prepare biodegradable PLGA microspheres containing Chloroprocaine for extended-release. This protocol is based on a double emulsion-solvent evaporation method.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 or 75:25 lactide:glycolide ratio)
-
This compound
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v)
-
Deionized Water
-
Homogenizer
-
Magnetic Stirrer
Procedure:
-
Dissolve PLGA in dichloromethane to form the oil phase.
-
Dissolve this compound in deionized water to form the inner aqueous phase (W1).
-
Add the inner aqueous phase (W1) to the oil phase and emulsify using a high-speed homogenizer to form the primary water-in-oil (W/O) emulsion.
-
Add the primary emulsion to a larger volume of PVA solution (the external aqueous phase, W2) and homogenize to form the double emulsion (W/O/W).
-
Stir the double emulsion at room temperature for several hours to allow the dichloromethane to evaporate and the microspheres to solidify.
-
Collect the microspheres by centrifugation, wash them several times with deionized water to remove residual PVA and unencapsulated drug.
-
Freeze-dry the microspheres to obtain a fine powder.
-
Characterize the microspheres for particle size, morphology (using scanning electron microscopy), drug loading, and encapsulation efficiency.
Protocol 4: In Vitro Drug Release Study
Objective: To determine the in vitro release profile of Chloroprocaine from the prepared controlled-release formulations.
Materials:
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Shaking incubator or USP dissolution apparatus (e.g., Apparatus 2 - Paddle)
-
Centrifuge and/or dialysis membranes (with appropriate molecular weight cut-off)
-
HPLC or UV-Vis Spectrophotometer for Chloroprocaine quantification
Procedure:
-
Accurately weigh a specific amount of the Chloroprocaine-loaded formulation (hydrogel, liposomes, or microspheres) and place it into a known volume of release medium (PBS, pH 7.4). For liposomes and microspheres, the formulation can be placed in a dialysis bag.
-
Place the samples in a shaking incubator at 37°C with gentle agitation.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a sample of the release medium.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Analyze the concentration of Chloroprocaine in the collected samples using a validated HPLC or UV-Vis spectrophotometric method.[4]
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative percentage of drug released versus time to obtain the in vitro release profile.
Visualizations
Diagrams of Key Processes and Pathways
References
- 1. drugs.com [drugs.com]
- 2. Chloroprocaine for Spinal or Epidural Anesthesia - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Chloroprocaine - Wikipedia [en.wikipedia.org]
- 4. In vitro and in vivo quantification of chloroprocaine release from an implantable device in a piglet postoperative pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of polymer source on in vitro drug release from PLGA microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PLGA sustained-release microspheres loaded with an insoluble small-molecule drug: microfluidic-based preparation, optimization, characterization, and evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Minimizing systemic effects of Chloroprocaine administration in small animal surgery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the systemic effects of Chloroprocaine administration in small animal surgery.
Frequently Asked Questions (FAQs)
Q1: What is Chloroprocaine and why is it used in small animal surgery?
A1: Chloroprocaine is a local anesthetic of the ester class. It is characterized by a rapid onset of action and a short duration, which is advantageous for many minor surgical procedures in small animals. Its primary benefit is its low potential for systemic toxicity due to its rapid hydrolysis in the plasma by the enzyme pseudocholinesterase.[1][2] This rapid breakdown minimizes the risk of adverse effects on the central nervous and cardiovascular systems, which can be a concern with other local anesthetics.
Q2: How does Chloroprocaine work?
A2: Chloroprocaine, like other local anesthetics, blocks nerve impulses by inhibiting the influx of sodium ions through voltage-gated sodium channels in the neuronal cell membrane.[1] This action prevents the depolarization of the nerve, thereby blocking the transmission of pain signals from the surgical site to the central nervous system.
Q3: What are the clinical signs of systemic toxicity with Chloroprocaine in small animals?
A3: While rare due to its rapid metabolism, systemic toxicity can occur, especially with accidental intravascular injection or overdose.[2] Clinical signs are similar to other local anesthetics and primarily involve the central nervous system (CNS) and cardiovascular system. Initial CNS signs may include sedation, muscle tremors, and seizures.[3] Cardiovascular effects can manifest as arrhythmias, bradycardia, vasodilation, and in severe cases, cardiac arrest.
Q4: How is Chloroprocaine metabolized, and are there any factors that can affect this?
A4: Chloroprocaine is rapidly metabolized in the plasma via hydrolysis by the enzyme pseudocholinesterase (also known as butyrylcholinesterase).[1][2][4][5] This process breaks it down into inactive metabolites. Factors that can reduce pseudocholinesterase activity, such as certain genetic deficiencies, severe liver disease, or the presence of other drugs metabolized by this enzyme, could potentially prolong the effects of Chloroprocaine and increase the risk of systemic toxicity.[2][6]
Q5: Can Chloroprocaine be used in combination with other local anesthetics?
A5: While combining local anesthetics is sometimes done to achieve a faster onset and longer duration of action, the outcomes can be unpredictable. For instance, mixing commercial solutions of bupivacaine and chloroprocaine may result in a nerve block with characteristics of a chloroprocaine block alone, and the pH of the mixture can significantly alter the block's properties.[7][8] It is generally recommended to use a single, appropriate agent.
Troubleshooting Guide
| Problem/Observation | Potential Cause | Recommended Action |
| No or insufficient local anesthesia after infiltration. | - Incorrect injection plane (too deep or too superficial).- Inadequate volume for the desired area of desensitization.- Insufficient time allowed for onset of action. | - Ensure subcutaneous administration by observing a "bleb" formation under the skin.- Re-calculate the dose based on the animal's weight and the size of the surgical area, ensuring not to exceed the maximum recommended dose.- Allow at least 6-12 minutes for the onset of action before starting the procedure.[9] |
| Animal vocalizes or shows a pain response during the procedure despite local anesthesia. | - Block has worn off (duration can be up to 60 minutes).- Incomplete nerve block for the surgical area. | - Consider re-dosing if within safe limits and the procedure is lengthy.- For future procedures, consider a different nerve block technique or a local anesthetic with a longer duration of action if appropriate for the study. |
| Muscle twitching, tremors, or seizure-like activity observed post-administration. | - Accidental intravascular injection.- Overdose leading to Local Anesthetic Systemic Toxicity (LAST). | - Immediately stop the procedure. - Administer oxygen and provide respiratory support if necessary.- Monitor cardiovascular and respiratory vital signs closely.- In severe cases, intravenous lipid emulsion therapy may be considered to counteract the toxicity. |
| Bradycardia or hypotension noted on monitoring equipment. | - Systemic absorption of Chloroprocaine leading to cardiovascular effects. | - Monitor vital signs continuously.- Administer intravenous fluids to support blood pressure.- Reduce the concentration or volume of Chloroprocaine in future procedures. |
| Prolonged recovery from anesthesia or unexpectedly long duration of the local block. | - Potential pseudocholinesterase deficiency in the animal. | - Provide supportive care and monitor the animal until the block resolves.- Note this observation in the animal's record and consider alternative local anesthetics for future procedures in that animal or strain.[6] |
Data Summaries
Table 1: Comparative Toxicity of Local Anesthetics in Rodents
| Local Anesthetic | Species | Route | CD50 (mg/kg) | LD50 (mg/kg) | Asystole Dose (mg/kg) | Reference |
| Chloroprocaine | Mouse | Intraperitoneal | 243.4 | 266.5 | - | [10] |
| Chloroprocaine | Rat | Intravenous | 70 (Seizure) | - | 255 | [3] |
| Lidocaine | Mouse | Intraperitoneal | 111.0 | 133.1 | - | [10] |
| Bupivacaine | Mouse | Intraperitoneal | 57.7 | 58.7 | - | [10] |
| Prilocaine | Rat | Intravenous | 53 (Seizure) | - | 166 | [3] |
| CD50: Median Convulsant Dose; LD50: Median Lethal Dose |
Table 2: Pharmacokinetic and Pharmacodynamic Properties of Local Anesthetics
| Property | Chloroprocaine | Lidocaine | Bupivacaine |
| Class | Ester | Amide | Amide |
| Onset of Action | Rapid (6-12 minutes) | Rapid (5-15 minutes) | Slower (15-30 minutes) |
| Duration of Action | Short (up to 60 minutes) | Moderate (1-2 hours) | Long (4-6 hours) |
| Metabolism | Plasma Pseudocholinesterase | Hepatic | Hepatic |
| Systemic Toxicity Potential | Low | Moderate | High |
Experimental Protocols
Protocol 1: Subcutaneous Infiltration Anesthesia in Mice
This protocol is adapted from general guidelines for local anesthetic administration in rodents.
Materials:
-
Chloroprocaine HCl solution (1% or 2%)
-
Sterile 0.9% saline for dilution
-
Sterile 1 mL syringes
-
Sterile 27-30 gauge needles
-
Animal scale
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using an appropriate general anesthetic protocol (e.g., isoflurane).
-
Weigh the animal accurately to calculate the correct dosage.
-
Prepare the surgical site by shaving and disinfecting the skin.
-
-
Dose Calculation and Preparation:
-
The maximum recommended single dose of Chloroprocaine in adults is 11 mg/kg without epinephrine.[9] While specific maximum doses for mice are not well-established, it is crucial to use the lowest effective dose.
-
Example Calculation for a 30g mouse (0.03 kg) using a 1% solution (10 mg/mL):
-
Dose (mg) = 11 mg/kg * 0.03 kg = 0.33 mg
-
Volume (mL) = 0.33 mg / 10 mg/mL = 0.033 mL
-
-
Due to the small volume, dilution with sterile saline may be necessary for accurate dosing. For example, dilute the 1% solution 1:4 with saline to get a 0.2% solution (2 mg/mL).
-
New Volume (mL) = 0.33 mg / 2 mg/mL = 0.165 mL
-
-
-
Administration:
-
Draw the calculated volume of Chloroprocaine solution into a sterile syringe with a small gauge needle.
-
Gently lift the skin along the planned incision line.
-
Insert the needle into the subcutaneous space.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the solution slowly while withdrawing the needle to create a "line block" under the skin. A small bleb or swelling should be visible.
-
Wait for the onset of action (6-12 minutes) before making the initial incision.
-
-
Monitoring:
-
Throughout the procedure, monitor the animal for any signs of pain (e.g., increased heart rate, respiratory rate, or movement) and signs of systemic toxicity.
-
Visualizations
References
- 1. Chloroprocaine | C13H19ClN2O2 | CID 8612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chloroprocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Comparison of acute central nervous system and cardiovascular toxicity of 2-chloroprocaine and prilocaine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Pseudocholinesterase levels and rates of chloroprocaine hydrolysis in patients receiving adequate doses of phospholine iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A prolonged chloroprocaine epidural block in a postpartum patient with abnormal pseudocholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mixtures of local anesthetics: bupivacaine-chloroprocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. publishingimages.s3.amazonaws.com [publishingimages.s3.amazonaws.com]
- 9. Relative neural toxicity of local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The comparative neurotoxicity of intrathecal lidocaine and bupivacaine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the tissue permeability of topical Chloroprocaine research formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the tissue permeability of topical Chloroprocaine research formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in enhancing the tissue permeability of topical Chloroprocaine?
A1: The primary challenge is the physicochemical nature of Chloroprocaine itself. It is a hydrophilic molecule with a low partition coefficient, which limits its ability to passively diffuse through the lipid-rich stratum corneum, the outermost layer of the skin.[1] Overcoming this barrier is the main obstacle to achieving therapeutic concentrations in deeper skin layers or underlying tissues.
Q2: What are the most common formulation strategies to enhance the permeability of topical anesthetics like Chloroprocaine?
A2: The most common strategies involve the use of advanced drug delivery systems and penetration enhancers:
-
Nanoemulsions and Microemulsions: These are dispersions of oil and water stabilized by surfactants, creating nano-sized droplets that can enhance drug solubilization and skin penetration.[2][3]
-
Liposomes: These are vesicular carriers composed of lipid bilayers that can encapsulate hydrophilic drugs like Chloroprocaine and facilitate their transport across the skin.[4]
-
Chemical Penetration Enhancers (CPEs): These are compounds that reversibly disrupt the structure of the stratum corneum, thereby increasing its permeability to drugs.[5] Examples include fatty acids, alcohols, and surfactants.
Q3: How do nanoemulsions and microemulsions differ in their potential to enhance skin permeability?
A3: Both are effective, but they have key differences. Microemulsions are thermodynamically stable and form spontaneously, while nanoemulsions are kinetically stable and require high-energy methods for their preparation.[6] Nanoemulsions typically have smaller droplet sizes (1-100 nm) compared to microemulsions (100-400 nm), which can sometimes lead to more efficient skin penetration.[3][7]
Q4: Can I use physical methods to enhance Chloroprocaine permeability?
A4: Yes, physical methods, often used in clinical settings, can significantly enhance the penetration of topical anesthetics. These include iontophoresis (using a low electrical current to drive charged drug molecules into the skin) and sonophoresis (using ultrasound to disrupt the stratum corneum).[8]
Troubleshooting Guides
Formulation Instability
Q: My Chloroprocaine nanoemulsion/microemulsion is showing signs of phase separation. What could be the cause and how can I fix it?
A: Phase separation in emulsions is a common stability issue.[9] The potential causes and solutions are outlined below:
-
Incorrect Surfactant/Co-surfactant Ratio: The ratio of surfactant to co-surfactant is critical for stabilizing the oil-water interface. An incorrect ratio can lead to instability.
-
Solution: Systematically vary the surfactant/co-surfactant ratio to find the optimal concentration that results in a stable formulation.
-
-
Inappropriate Oil Phase Selection: The oil phase must be able to solubilize the drug and be compatible with the other excipients.
-
Solution: Screen different oils to find one that provides good stability and drug solubility.
-
-
Ostwald Ripening (for nanoemulsions): This is a process where larger droplets grow at the expense of smaller ones, leading to instability.
-
Solution: This can be minimized by using an oil that is sparingly soluble in the aqueous phase and by optimizing the surfactant concentration.[6]
-
-
Temperature Fluctuations: Emulsions can be sensitive to temperature changes during storage.[9]
-
Solution: Conduct stability studies at different temperatures to determine the optimal storage conditions for your formulation.
-
Q: I am observing crystal growth in my Chloroprocaine gel formulation. What should I do?
A: Crystal growth indicates that the drug is precipitating out of the formulation, which can reduce its efficacy and affect its physical properties.[9]
-
Supersaturation: The concentration of Chloroprocaine may be too high for the chosen vehicle, leading to crystallization over time.
-
Solution: Re-evaluate the solubility of Chloroprocaine in your formulation base. You may need to reduce the drug concentration or add a co-solvent to improve solubility.
-
-
pH Shift: The pH of the formulation can affect the solubility of ionizable drugs like Chloroprocaine.
-
Solution: Ensure the pH of your formulation is maintained within a range where Chloroprocaine is most soluble and stable. Use appropriate buffering agents.
-
-
Evaporation of Solvent: If the formulation is not stored in a well-sealed container, evaporation of the solvent can lead to an increase in drug concentration and subsequent crystallization.
-
Solution: Use appropriate packaging and conduct stability tests in the final container closure system.
-
Low Permeability in In Vitro Experiments
Q: My in vitro skin permeation test (IVPT) results show very low flux for my Chloroprocaine formulation. What are the potential reasons?
A: Low permeability in IVPT can be due to a variety of factors related to both the formulation and the experimental setup.
-
Formulation Issues:
-
Suboptimal Penetration Enhancer: The chosen penetration enhancer may not be effective for Chloroprocaine or may be at a suboptimal concentration.
-
Solution: Screen a panel of penetration enhancers from different classes (e.g., fatty acids, alcohols, surfactants) and at various concentrations.
-
-
High Viscosity: A very thick formulation may hinder the release of the drug.
-
Solution: Adjust the concentration of the gelling agent to achieve a viscosity that allows for good drug release without being too runny.
-
-
-
Experimental Setup Issues:
-
Air Bubbles under the Skin: Air bubbles in the receptor chamber of the Franz diffusion cell can prevent the drug from diffusing into the receptor fluid.
-
Solution: Carefully inspect the Franz cells after mounting the skin to ensure there are no trapped air bubbles.
-
-
Skin Integrity: The skin used in the experiment may have been damaged or may not be of good quality, leading to inconsistent results.
-
Solution: Ensure the skin is properly handled and stored. Always perform a skin integrity test (e.g., by measuring transepidermal water loss) before starting the permeation study.
-
-
Inappropriate Receptor Fluid: The receptor fluid must maintain "sink conditions," meaning the concentration of the drug in the receptor fluid should not exceed 10% of its solubility. If sink conditions are not maintained, the diffusion gradient will be reduced, leading to lower flux.
-
Solution: Ensure the receptor fluid has adequate solubility for Chloroprocaine. You may need to add a co-solvent like ethanol or use a buffer at a specific pH.
-
-
Data Presentation
While specific quantitative data for the skin permeation of Chloroprocaine in various enhanced formulations is limited in publicly available literature, the following tables provide illustrative data for Lidocaine, another local anesthetic. This data demonstrates the potential magnitude of improvement that can be achieved with different formulation strategies. It is important to note that the physicochemical properties of Chloroprocaine (lower lipophilicity) will result in different absolute permeability values.[1]
Table 1: Physicochemical Properties of Chloroprocaine and Lidocaine
| Property | Chloroprocaine | Lidocaine | Implication for Skin Permeation |
| Molecular Weight ( g/mol ) | 270.77 | 234.34 | Similar molecular weights suggest size is not a major differentiating factor. |
| Log P (Octanol/Water) | ~1.5 (estimated) | 2.44 | Chloroprocaine is significantly less lipophilic, which is a primary reason for its lower skin permeability compared to Lidocaine. |
| pKa | 8.7 | 7.9 | The pKa influences the ratio of ionized to non-ionized drug at physiological pH, affecting partitioning into the stratum corneum. |
Table 2: Illustrative In Vitro Skin Permeation Data for Lidocaine in Various Formulations
(Note: This data is compiled from multiple sources for illustrative purposes and direct comparison between studies may not be appropriate due to variations in experimental conditions.)
| Formulation Type | Drug Concentration | Permeation Flux (µg/cm²/h) | Enhancement Ratio (vs. Simple Gel/Cream) | Reference |
| Simple Cream | 5% Lidocaine | ~8 | 1.0 | [4] |
| Microemulsion | 3% Lidocaine | ~4.6 | ~3-5x | [10] |
| Liposomal Gel | 5% Lidocaine | ~9.44 | ~1.2x | [11] |
| Nanoemulsion | 2% Lidocaine | Not specified, but generally shows higher permeation than conventional emulsions | > Simple Emulsion | [2][7] |
| With Chemical Enhancer (e.g., Propylene Glycol) | 10% Lidocaine | No significant acceleration of onset observed in one study | Variable | [12] |
| With Chemical Enhancer (e.g., DMSO) | Varies | Significant enhancement observed | High | [13] |
Experimental Protocols
Detailed Protocol for In Vitro Skin Permeation Testing (IVPT) using Franz Diffusion Cells
This protocol outlines the key steps for assessing the skin permeability of a topical Chloroprocaine formulation.
-
Preparation of Skin Membranes:
-
Obtain full-thickness human or porcine skin (a common animal model).
-
Carefully remove subcutaneous fat and dermis to a thickness of approximately 500-750 µm using a dermatome.
-
Cut the skin into sections large enough to fit the Franz diffusion cells.
-
Store the skin sections frozen at -20°C or below until use.
-
Before the experiment, thaw the skin and allow it to equilibrate in phosphate-buffered saline (PBS) at pH 7.4.
-
-
Franz Diffusion Cell Setup:
-
Clean all components of the Franz diffusion cells thoroughly.
-
Fill the receptor chamber with a suitable receptor fluid (e.g., PBS pH 7.4, potentially with a co-solvent if needed to maintain sink conditions for Chloroprocaine). Ensure the fluid is degassed to prevent bubble formation.
-
Mount the prepared skin membrane between the donor and receptor chambers, with the stratum corneum side facing the donor chamber.
-
Ensure there are no air bubbles between the skin and the receptor fluid.
-
Maintain the temperature of the receptor fluid at 32°C using a circulating water bath to mimic skin surface temperature.
-
-
Application of the Formulation:
-
Apply a precise amount of the Chloroprocaine research formulation (e.g., 5-10 mg/cm²) evenly onto the surface of the skin in the donor chamber.
-
Cover the donor chamber to prevent evaporation.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor chamber through the sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain a constant volume.
-
-
Sample Analysis:
-
Analyze the concentration of Chloroprocaine in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
-
Calculate the cumulative amount of Chloroprocaine permeated per unit area of skin at each time point.
-
Plot the cumulative amount permeated versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.
-
Calculate the permeability coefficient (Kp) by dividing the flux by the initial drug concentration in the donor formulation.
-
Visualizations
References
- 1. Chloroprocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Microemulsions and Nanoemulsions in Skin Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topical Nano and Microemulsions for Skin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Transdermal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Percutaneous penetration enhancers: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative in vivo and in vitro assessment of the percutaneous absorption of local anaesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Skin Permeation Enhancement in Aqueous Solution: Correlation with Equilibrium Enhancer Concentration and Octanol/water Partition Coefficient - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Assessing potential interference of Chloroprocaine with fluorescent research probes
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential interference of Chloroprocaine with fluorescent research probes. The information is presented in a question-and-answer format, with troubleshooting guides and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: Can Chloroprocaine interfere with my fluorescence-based assay?
A: While there is limited direct research on the broad-spectrum interference of Chloroprocaine with all fluorescent probes, its chemical properties suggest a potential for interaction. The two primary mechanisms of interference to consider are fluorescence quenching and autofluorescence.
-
Fluorescence Quenching: Chloroprocaine contains a tertiary amine group. Amine-containing compounds have been shown to act as quenchers for certain fluorophores, leading to a decrease in the fluorescent signal.
-
Autofluorescence: Although the intrinsic fluorescence of Chloroprocaine has not been extensively characterized, its structural analog, procaine, exhibits weak native fluorescence. It is plausible that Chloroprocaine could have some level of autofluorescence, which might contribute to background noise in your assay, particularly when using UV or near-UV excitation wavelengths.
Q2: What is fluorescence quenching and how can Chloroprocaine cause it?
A: Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. This can occur through various mechanisms, including collisional quenching, where the quencher (in this case, potentially Chloroprocaine) comes into direct contact with the excited fluorophore, causing it to return to its ground state without emitting a photon. Given that Chloroprocaine is a small molecule that will be in solution with your fluorescent probe, there is a potential for such collisional quenching to occur.
Q3: Does Chloroprocaine have any optical properties I should be aware of?
A: Yes. Chloroprocaine is known to have a maximum UV absorbance at approximately 291 nm in water.[1][2] This is a critical piece of information because if your fluorescent probe is excited near this wavelength (e.g., tryptophan, some blue-excitable dyes), Chloroprocaine could absorb the excitation light, leading to an "inner filter effect." This would reduce the light available to excite your probe and, consequently, decrease your measured fluorescence signal.
Q4: Are there any studies on the interaction of Chloroprocaine with fluorescent probes?
A: Direct studies comprehensively evaluating the interference of Chloroprocaine across a wide range of common fluorescent research probes are limited. One study investigating the hydrophobic membrane interaction of local anesthetics found that 2-chloroprocaine had no effect on the lipid fluidity of dipalmitoyl lecithin vesicles or synaptic plasma membranes when using stearic acid spin labels and cis- and trans-parinaric acid as fluorescent probes. This suggests that in this specific context and with these particular probes, significant interference was not observed. However, this does not rule out interactions with other types of fluorescent probes under different experimental conditions.
Q5: My fluorescent signal is lower than expected in the presence of Chloroprocaine. What should I do?
A: A lower-than-expected signal could be due to fluorescence quenching or the inner filter effect. Please refer to our Troubleshooting Guide below for a step-by-step approach to diagnose and mitigate this issue.
Troubleshooting Guide
If you suspect Chloroprocaine is interfering with your fluorescence measurements, follow these steps to identify and address the problem.
Problem: Reduced Fluorescent Signal
Possible Cause 1: Fluorescence Quenching by Chloroprocaine
-
Troubleshooting Step 1: Perform a Concentration-Response Experiment. Titrate Chloroprocaine into a solution containing your fluorescent probe at a constant concentration. A dose-dependent decrease in fluorescence intensity suggests quenching.
-
Troubleshooting Step 2: Analyze with a Stern-Volmer Plot. If quenching is observed, a Stern-Volmer analysis can help to characterize the quenching mechanism (static vs. dynamic). This involves plotting the ratio of fluorescence intensities in the absence and presence of the quencher versus the quencher concentration.
-
Mitigation Strategy: If quenching is confirmed, consider using a fluorescent probe with a different chemical structure that may be less susceptible to quenching by amine-containing compounds. Alternatively, if the quenching is predictable and reproducible, you may be able to apply a correction factor to your data.
Possible Cause 2: Inner Filter Effect due to Chloroprocaine Absorbance
-
Troubleshooting Step 1: Measure the Absorbance Spectrum of Chloroprocaine. Use a spectrophotometer to measure the UV-Vis absorbance spectrum of Chloroprocaine at the concentrations used in your experiment.
-
Troubleshooting Step 2: Compare with Your Probe's Excitation and Emission Spectra. If there is significant overlap between Chloroprocaine's absorbance and your probe's excitation or emission wavelengths, the inner filter effect is likely occurring.
-
Mitigation Strategy:
-
Use a lower concentration of Chloroprocaine if experimentally feasible.
-
Switch to a fluorescent probe with excitation and emission wavelengths that do not overlap with Chloroprocaine's absorbance spectrum (i.e., use longer wavelength "red-shifted" dyes).
-
Mathematically correct for the inner filter effect using established formulas that take into account the absorbance of the interfering compound.
-
Problem: High Background Fluorescence
Possible Cause: Autofluorescence of Chloroprocaine
-
Troubleshooting Step 1: Measure the Fluorescence of Chloroprocaine Alone. Prepare a sample containing only Chloroprocaine in your assay buffer and measure its fluorescence using the same instrument settings (excitation and emission wavelengths) as your experiment.
-
Troubleshooting Step 2: Quantify the Contribution. If autofluorescence is detected, determine its intensity relative to your experimental signal.
-
Mitigation Strategy:
-
Subtract the background fluorescence from your experimental measurements.
-
If the autofluorescence is very high, consider using a fluorescent probe that excites and emits at longer wavelengths where autofluorescence is typically lower.
-
Optimize your instrument settings (e.g., narrow the emission slit width) to minimize the detection of background fluorescence.
-
Experimental Protocols
To systematically assess the potential interference of Chloroprocaine in your specific experimental setup, we recommend the following protocols.
Protocol 1: Assessment of Chloroprocaine Autofluorescence
Objective: To determine if Chloroprocaine exhibits intrinsic fluorescence under your experimental conditions.
Materials:
-
Chloroprocaine stock solution
-
Assay buffer (the same buffer used in your experiments)
-
Fluorometer or fluorescence plate reader
-
Appropriate cuvettes or microplates
Method:
-
Prepare a series of dilutions of Chloroprocaine in your assay buffer, covering the concentration range you plan to use in your experiments.
-
Include a "buffer only" control.
-
Set your fluorometer to the excitation and emission wavelengths used for your experimental fluorescent probe.
-
Measure the fluorescence intensity of each Chloroprocaine dilution and the buffer control.
-
Plot the fluorescence intensity as a function of Chloroprocaine concentration. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Assessment of Fluorescence Quenching by Chloroprocaine
Objective: To determine if Chloroprocaine quenches the fluorescence of your chosen probe.
Materials:
-
Your fluorescent probe stock solution
-
Chloroprocaine stock solution
-
Assay buffer
-
Fluorometer or fluorescence plate reader
Method:
-
Prepare a solution of your fluorescent probe in the assay buffer at the concentration used in your experiments.
-
Prepare a series of dilutions of Chloroprocaine.
-
In your cuvette or microplate wells, add a fixed volume of the fluorescent probe solution.
-
Add increasing volumes of the Chloroprocaine dilutions to the probe solutions. Ensure the final volume in each sample is the same by adding assay buffer.
-
Include a control sample with the fluorescent probe and buffer only (no Chloroprocaine).
-
Incubate the samples under your standard experimental conditions (e.g., temperature, time).
-
Measure the fluorescence intensity of each sample.
-
Plot the fluorescence intensity of your probe as a function of the Chloroprocaine concentration. A decrease in fluorescence with increasing Chloroprocaine concentration is indicative of quenching.
Data Presentation
Table 1: Physicochemical Properties of Chloroprocaine Relevant to Fluorescence Studies
| Property | Value | Reference |
| Chemical Structure | 2-(diethylamino)ethyl 4-amino-2-chlorobenzoate | --INVALID-LINK-- |
| UV Absorbance Max (in H₂O) | ~291 nm | [1][2] |
| Structural Features of Note | Tertiary amine, Benzoate ester | --INVALID-LINK-- |
Table 2: Potential Interference of Chloroprocaine with Common Fluorophore Classes (Hypothetical)
| Fluorophore Class | Excitation Range (nm) | Emission Range (nm) | Potential for Interference | Rationale |
| UV-excitable (e.g., Tryptophan, DAPI) | 280 - 350 | 350 - 460 | High | Overlap with Chloroprocaine's UV absorbance; potential for quenching. |
| Blue-excitable (e.g., FITC, GFP) | 480 - 500 | 510 - 540 | Low to Moderate | Less likely to have absorbance overlap, but quenching is still possible. |
| Green/Yellow-excitable (e.g., TRITC, Rhodamine) | 540 - 570 | 570 - 600 | Low | Minimal spectral overlap with absorbance; quenching potential is probe-dependent. |
| Red/Far-Red-excitable (e.g., Cy5, Alexa Fluor 647) | 630 - 650 | 660 - 680 | Very Low | No significant spectral overlap with absorbance; lower likelihood of quenching. |
Disclaimer: This table is a hypothetical guide based on the known properties of Chloroprocaine and general principles of fluorescence. Experimental verification is crucial.
Visualizations
Caption: Troubleshooting workflow for assessing Chloroprocaine interference.
Caption: Potential mechanisms of Chloroprocaine interference with fluorescence.
References
Validation & Comparative
A Comparative Analysis of Chloroprocaine and Bupivacaine Efficacy in In Vivo Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two widely used local anesthetics, chloroprocaine and bupivacaine, based on experimental data from in vivo animal models. This objective analysis is intended to assist researchers and drug development professionals in selecting the appropriate agent for their specific preclinical pain research needs.
At a Glance: Key Efficacy and Safety Parameters
| Parameter | Chloroprocaine | Bupivacaine | Key Findings |
| Onset of Action | Rapid | Slower | Chloroprocaine generally exhibits a faster onset of sensory and motor block compared to bupivacaine. |
| Duration of Action | Short | Long | Bupivacaine provides a significantly longer duration of anesthesia and analgesia. |
| Anesthetic Potency | Less Potent | More Potent | Bupivacaine is effective at lower concentrations compared to chloroprocaine. |
| Neurotoxicity | Potential for neurotoxicity at higher concentrations[1][2] | Lower risk of neurotoxicity compared to chloroprocaine under similar experimental conditions[1][2] | Studies in rabbit and rat models suggest that chloroprocaine may have a higher potential for neurotoxicity, particularly at higher concentrations. |
| Recovery Profile | Rapid | Slower | The shorter half-life of chloroprocaine leads to a faster recovery of motor and sensory function. |
Efficacy in In Vivo Pain Models: A Closer Look
Direct comparative studies of chloroprocaine and bupivacaine in specific in vivo models of inflammatory or neuropathic pain are limited in the current literature. However, extensive research on their effects in nerve block models provides valuable insights into their efficacy.
Sciatic Nerve Block Models in Rats
Sciatic nerve block models in rats are frequently used to assess the efficacy of local anesthetics. These models allow for the independent evaluation of sensory and motor blockade.
A common experimental protocol involves the percutaneous injection of the local anesthetic in close proximity to the sciatic nerve. The efficacy of the block is then assessed using various methods:
-
Sensory Block Assessment: The withdrawal latency to a thermal stimulus (e.g., radiant heat) applied to the hind paw is a common measure of sensory block. An increased latency indicates a successful block.
-
Motor Block Assessment: Motor function can be quantified by measuring grip strength using a dynamometer or by observing postural and gait abnormalities.
-
Nociceptive Block Assessment: The response to a noxious mechanical stimulus, such as a pinch to the metatarsals, is used to determine the presence of a nociceptive block.
One study in a rat sciatic nerve preparation found that a mixture of 2% chloroprocaine and 0.5% bupivacaine resulted in a nerve blockade with characteristics similar to a chloroprocaine block alone. However, adjusting the pH of the mixture to 5.56 shifted the characteristics to resemble a bupivacaine block[3][4]. This highlights the importance of formulation in the resulting anesthetic effect.
Another study established a reliable rat sciatic nerve model to independently quantify motor and sensory block by injecting varying concentrations of bupivacaine and measuring hindpaw grip strength and withdrawal latency from radiant heat[5]. While this study did not directly compare bupivacaine to chloroprocaine, its methodology is a standard for such evaluations.
A separate investigation into the potency of lidocaine and chloroprocaine in a rat sciatic nerve block model determined the ED50 for chloroprocaine to be 1.2% and for lidocaine to be 0.65%, indicating a higher potency for lidocaine[6]. This type of study design is crucial for establishing dose-response relationships.
Neurotoxicity Profile: In Vivo Evidence
Concerns regarding the potential neurotoxicity of local anesthetics are paramount in drug development. In vivo animal models are critical for assessing this safety parameter.
Rabbit Vagus Nerve Model
A study investigating the local neurotoxicity of lidocaine, bupivacaine, and 2-chloroprocaine utilized a rabbit model where the carotid sheaths containing the vagus nerve were bathed in the anesthetic solutions for up to one hour.[1][2]
Key Findings:
-
Nerves exposed to 3% 2-chloroprocaine showed markedly impaired or absent C-fiber impulse conduction when examined 10 to 12 days later.
-
Histological analysis revealed epineurial cellular infiltration, fibrosis, and axonal degeneration in the chloroprocaine-treated nerves.
-
In contrast, nerves exposed to 0.75% bupivacaine showed normal C-fiber impulse conduction and minor or absent histological abnormalities[1][2].
-
These findings suggest that under the conditions of this experiment, 2-chloroprocaine is more neurotoxic than bupivacaine[1][2].
Rat Subarachnoid Infusion Model
Another study employed a chronic rat model to investigate the neurotoxicity of subarachnoid infusions of bupivacaine, lignocaine, and 2-chloroprocaine.
Key Findings:
-
Continuous infusion of 2.0% 2-chloroprocaine and 0.5% bupivacaine for up to 24 hours resulted in residual paralysis in a significant number of animals.
-
The incidence of paralysis was dependent on the duration of exposure, with no significant difference between the tested local anesthetics.
-
Histological examination revealed more intense neuronal vacuolation in the spinal cords of rats treated with lignocaine and 2-chloroprocaine compared to those given bupivacaine.
Mechanism of Action: Shared Signaling Pathway
Both chloroprocaine and bupivacaine exert their analgesic effects through the same fundamental mechanism: the blockade of voltage-gated sodium channels in neuronal cell membranes. This action inhibits the generation and propagation of action potentials, thereby preventing the transmission of pain signals.
The following diagram illustrates the common signaling pathway for these local anesthetics.
Experimental Protocols
Sciatic Nerve Block in Rats (General Protocol)
A widely adopted methodology for evaluating local anesthetic efficacy involves the following steps:
-
Animal Model: Adult male Sprague-Dawley rats are commonly used.
-
Anesthetic Administration: The rat is gently restrained, and the area over the sciatic notch is shaved and prepared. A needle connected to a nerve stimulator is inserted, and the sciatic nerve is localized by observing motor responses at a low current. The local anesthetic solution (e.g., 0.2 mL of varying concentrations of bupivacaine or chloroprocaine) is then injected.
-
Sensory Blockade Assessment (Thermal): The rat is placed on a glass surface, and a radiant heat source is focused on the plantar surface of the hind paw. The time taken for the rat to withdraw its paw (paw withdrawal latency) is recorded. A longer latency indicates a greater degree of sensory block.
-
Motor Blockade Assessment: The rat's ability to grip a wire mesh or a specialized grip strength meter with its hind paw is measured. A reduction in grip strength indicates motor blockade.
-
Data Analysis: The onset, duration, and intensity of both sensory and motor blocks are recorded and compared between the different anesthetic groups.
Neurotoxicity Assessment in Rabbits (Vagus Nerve Model)
This protocol is designed to assess the potential for local nerve damage:
-
Animal Model: New Zealand white rabbits are used.
-
Surgical Procedure: The rabbits are anesthetized, and the carotid sheaths containing the vagus nerves are surgically exposed.
-
Anesthetic Application: The exposed vagus nerves are bathed in isotonic solutions of the test anesthetics (e.g., 3% 2-chloroprocaine or 0.75% bupivacaine) for a set duration (e.g., 1 hour)[1][2].
-
Post-Exposure Period: The surgical sites are closed, and the animals are allowed to recover for a period of 10-12 days[1].
-
Evaluation: The vagus nerves are then excised for electrophysiological and histological analysis.
-
Electrophysiology: C-fiber impulse conduction is measured to assess nerve function.
-
Histology: The nerve tissue is examined for signs of axonal degeneration, inflammation, and fibrosis.
-
Experimental Workflow Diagram
The following diagram outlines a typical workflow for comparing the efficacy of local anesthetics in an in vivo pain model.
Conclusion
The choice between chloroprocaine and bupivacaine for in vivo pain models should be guided by the specific requirements of the study. Chloroprocaine's rapid onset and short duration of action make it suitable for brief procedures where quick recovery is desired. Conversely, bupivacaine's longer duration of action is advantageous for studies requiring sustained analgesia. Researchers must also consider the potential for neurotoxicity, with evidence suggesting a greater risk associated with higher concentrations of chloroprocaine. The detailed experimental protocols and comparative data presented in this guide provide a foundation for making informed decisions in the design of preclinical pain research.
References
- 1. A comparative in vivo study of local neurotoxicity of lidocaine, bupivacaine, 2-chloroprocaine, and a mixture of 2-chloroprocaine and bupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comparative in Vivo Study of Local Neurotoxicity of Lidocaine, Bupivacaine, 2‐Chloroprocaine, and a Mixture of 2‐Chloroprocaine and Bupivacaine | Semantic Scholar [semanticscholar.org]
- 3. Mixtures of local anesthetics: bupivacaine-chloroprocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publishingimages.s3.amazonaws.com [publishingimages.s3.amazonaws.com]
- 5. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
Cross-validation of different analytical methods for Chloroprocaine quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of Chloroprocaine, a short-acting local anesthetic. Accurate and reliable quantification of Chloroprocaine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. This document outlines the performance of different analytical techniques, supported by experimental data, to assist researchers in selecting the most suitable method for their specific needs.
Comparative Performance of Analytical Methods
The following table summarizes the quantitative performance data for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods used for Chloroprocaine quantification. The data presented is collated from various studies and should be interpreted in the context of the specific experimental conditions of each study.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity Range | 0.01 - 25.0 µg/mL[1] | Not explicitly stated, but sensitive in the nanogram range[2] | 0.5 - 500 ng/mL[3] |
| Limit of Detection (LOD) | 0.1 µg/mL[4] | Not explicitly stated | Not explicitly stated |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated | 0.5 ng/mL[3] |
| Accuracy (% Recovery) | 96.81% - 99.95%[1] | Not explicitly stated | Not explicitly stated |
| Precision (%RSD) | < 8.3% (intra-day and inter-day)[1] | Not explicitly stated | Not explicitly stated |
| Internal Standard | Lidocaine[1][4] | Mentioned but not specified[2] | Not explicitly stated |
| Sample Matrix | Human Plasma[1][4] | Plasma[2], Urine[5] | Human Plasma and Breast Milk[3] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published literature and offer a starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC-UV)
This method is widely used for the quantification of Chloroprocaine in plasma samples.
-
Sample Preparation: Plasma samples are basified and then subjected to liquid-liquid extraction with a solvent like ether.[1]
-
Chromatographic Conditions:
-
Column: Waters Spherisorb ODS2 (4.6 mm × 250 mm, 5 µm) is a commonly used stationary phase.[1]
-
Mobile Phase: A typical mobile phase consists of a mixture of a phosphate buffer (e.g., 0.01 mol·L-1, pH 3.0) and acetonitrile in a ratio of 30:70.[1]
-
Flow Rate: A flow rate of 1.2 mL·min-1 is often employed.[1]
-
Detection: UV detection is performed at a wavelength of 300 nm for Chloroprocaine.[1]
-
-
Internal Standard: Lidocaine is a suitable internal standard for this method.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity for the determination of Chloroprocaine and its metabolites.
-
Sample Preparation: The drug is extracted from alkalinized plasma using an organic solvent such as toluene. The solvent is then evaporated, and the residue is reconstituted in methanol for injection.[2]
-
Chromatographic Conditions:
-
Detection: A flame ionization detector (FID) or a mass spectrometer can be used for detection, with the latter providing greater specificity.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity, making it suitable for the analysis of low concentrations of Chloroprocaine in complex biological matrices.
-
Sample Preparation: A simple protein precipitation step is often sufficient for plasma and breast milk samples.[3]
-
Chromatographic Conditions:
-
Column: An ACQUITY UPLC BEH C18 column is a suitable choice.[3]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
-
Detection: A triple quadrupole mass spectrometer operating in the positive electrospray ionization mode is used for detection.[3]
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method, a crucial step before its application in routine analysis.
Caption: General workflow for analytical method validation.
Discussion and Conclusion
The choice of an analytical method for Chloroprocaine quantification depends on several factors, including the required sensitivity, the nature of the sample matrix, available instrumentation, and the specific goals of the analysis.
-
HPLC-UV is a robust and widely available technique suitable for routine analysis where high sensitivity is not the primary requirement. It has demonstrated good accuracy and precision for the determination of Chloroprocaine in plasma.[1]
-
GC-MS offers high sensitivity and is a powerful tool for the analysis of Chloroprocaine and its metabolites.[2][5] However, it may require derivatization for certain analytes to improve their volatility and thermal stability.
-
LC-MS/MS stands out for its superior sensitivity and selectivity, making it the method of choice for applications requiring the quantification of very low concentrations of Chloroprocaine, such as in pharmacokinetic studies in sensitive populations or in complex matrices like breast milk.[3]
A direct cross-validation study comparing these methods under identical conditions would be invaluable for a definitive assessment of their relative performance. In the absence of such a study, the data presented in this guide, collated from various sources, provides a solid foundation for researchers to make an informed decision based on the specific requirements of their analytical challenges. It is recommended that any chosen method be thoroughly validated in the user's laboratory to ensure its suitability for the intended application.
References
- 1. Urinary metabolites of chloroprocaine studied by combined gas chromatography--mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid determination of chloroprocaine and its major metabolite, 2-chloroaminobenzoic acid, in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. High-performance liquid chromatographic analysis of the 2-chloroprocaine metabolite, diethylaminoethanol, in blood and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative In Vitro Neurotoxicity of Chloroprocaine and Other Ester-Based Anesthetics
A critical evaluation of the neurotoxic potential of local anesthetics is paramount for ensuring patient safety in clinical practice. This guide provides a comparative analysis of the in vitro neurotoxicity of chloroprocaine and other commonly used ester-based local anesthetics, namely procaine and tetracaine. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of the performance of these compounds, supported by experimental data.
Quantitative Neurotoxicity Data
The in vitro neurotoxic potential of chloroprocaine, procaine, and tetracaine has been evaluated in various neuronal cell models. The following tables summarize key quantitative data from comparative studies, focusing on cell viability and morphological changes as indicators of neurotoxicity.
Table 1: Comparative Cytotoxicity of Ester-Based Anesthetics in Human SH-SY5Y Neuroblastoma Cells
| Anesthetic | LD50 (Concentration for 50% Cell Death) | Killing Potency Ranking | Reference |
| Chloroprocaine | Lower than Lidocaine, Higher than Ropivacaine | 4 | [1] |
| Procaine | Higher than Mepivacaine | 1 (Least Potent) | [1] |
Note: The study by Perez-Castro et al. established a killing potency order of procaine ≤ mepivacaine < lidocaine < chloroprocaine < ropivacaine < bupivacaine based on LD50 values after a 10-minute exposure.[1] A lower ranking number indicates lower killing potency (less toxic).
Table 2: Comparative Neurotoxicity Based on Morphological Changes in Cultured Neurons from Lymnaea stagnalis
| Anesthetic | Median Concentration for Moderate Morphological Changes (Score of 1) | Neurotoxicity Ranking | Reference |
| Procaine | 5 x 10⁻⁴ M | 1 (Least Neurotoxic) | [2][3] |
| Tetracaine | 5 x 10⁻⁵ M | 6 | [2][3] |
Note: The study by Kasaba et al. defined a neurotoxicity order of procaine = mepivacaine < ropivacaine = bupivacaine < lidocaine < tetracaine < dibucaine.[2][3] A lower ranking number indicates lower neurotoxicity.
Experimental Protocols
The data presented above were derived from specific experimental methodologies, which are detailed below to provide context for the interpretation of the results.
Cytotoxicity Assessment in SH-SY5Y Cells
-
Cell Line: Human SH-SY5Y neuroblastoma cells.[1]
-
Anesthetic Exposure: Cells were exposed to various concentrations of chloroprocaine and procaine for 10 minutes.[1]
-
Viability Assay: Cell viability was quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) colorimetric assay. This assay measures the metabolic activity of viable cells.[1]
-
Qualitative Assessment: Cell death was also qualitatively confirmed by fluorescence imaging using the LIVE/DEAD assay reagents (calcein/AM and ethidium homodimer-1).[1]
-
Data Analysis: The concentration at which 50% of cells were dead (LD50) was determined to establish a killing potency ranking.[1]
Morphological Assessment in Lymnaea stagnalis Neurons
-
Neuronal Model: Cultured neurons from the freshwater snail Lymnaea stagnalis.[2][3]
-
Anesthetic Exposure: Neurons were exposed to final concentrations of procaine and tetracaine ranging from 1 x 10⁻⁶ to 2 x 10⁻² M.[2][3]
-
Endpoint: Morphological changes in the growth cones and neurites were observed and graded as moderate (score of 1) or severe (score of 2).[2][3]
-
Data Analysis: The median concentrations that resulted in a score of 1 were determined to establish a comparative order of neurotoxicity.[2][3]
Signaling Pathways in Local Anesthetic-Induced Neurotoxicity
The neurotoxicity of local anesthetics is understood to be a multifactorial process involving the disruption of several key cellular signaling pathways. While specific comparative studies on the signaling pathways of chloroprocaine versus other esters are limited, the general mechanisms of local anesthetic-induced neurotoxicity provide a framework for understanding their potential impacts.
Local anesthetics can trigger a cascade of events leading to neuronal cell death.[1] This is often initiated by mitochondrial dysfunction, which leads to an increase in reactive oxygen species (ROS) production and an overload of intracellular calcium. These events can, in turn, activate apoptotic pathways, characterized by the activation of caspases, ultimately resulting in programmed cell death.[1] Some local anesthetics have also been shown to influence other signaling pathways, such as the Akt signaling pathway, which is involved in cell survival.[4]
Caption: Experimental workflow for in vitro neurotoxicity assessment.
Caption: Generalized signaling pathway of local anesthetic neurotoxicity.
References
- 1. Cytotoxicity of local anesthetics in human neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Procaine and mepivacaine have less toxicity in vitro than other clinically used local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo and in vitro evidence of the neurotoxic effects of ropivacaine: the role of the Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
In vivo comparison of the effects of preservative-free versus preserved Chloroprocaine
A comprehensive analysis of in vivo studies reveals a critical distinction between preservative-free and preserved formulations of the local anesthetic chloroprocaine, primarily centered on neurotoxicity rather than anesthetic efficacy. While both forms offer rapid onset and short duration of action, the presence of preservatives, particularly sodium bisulfite, has been historically linked to adverse neurological effects, prompting the development and widespread adoption of preservative-free alternatives.
This guide synthesizes findings from key in vivo experimental and clinical studies to provide researchers, scientists, and drug development professionals with a clear comparison of the two formulations. The data underscores the superior safety profile of preservative-free chloroprocaine, particularly for neuraxial anesthesia.
Performance Data at a Glance
The following tables summarize quantitative data from comparative in vivo studies, highlighting key performance indicators related to efficacy and safety.
Table 1: Comparison of Neurotoxic Effects of Intrathecal Chloroprocaine Formulations in a Rat Model
| Formulation | Mean Tail-Flick Latency (s) | Mean Nerve Injury Score |
| Plain Chloroprocaine | Significantly greater than other groups | Significantly greater than other groups |
| Chloroprocaine with Sodium Bisulfite | Significantly lower than plain chloroprocaine | Elevated compared to saline, but lower than plain chloroprocaine |
| Sodium Bisulfite alone | Similar to saline | Similar to saline |
| Saline (Control) | Baseline | Baseline |
Data adapted from a study investigating the intrathecal neurotoxicity of chloroprocaine and sodium bisulfite.[1]
Table 2: Clinical Characteristics of Preservative-Free 2-Chloroprocaine in Spinal Anesthesia (Compared to other Local Anesthetics)
| Parameter | Preservative-Free 2-Chloroprocaine | Lidocaine | Bupivacaine |
| Onset of Sensory Block | Faster | Slower | Slower |
| Onset of Motor Block | Faster | Slower | Slower |
| Time to Two-Segment Regression | ~51 min | Not directly compared | ~53 min (Procaine) |
| Time to Ambulation | ~103 min | ~152 min | ~263 min |
| Time to Discharge | Faster | Slower | Significantly Slower |
| Incidence of Transient Neurological Symptoms (TNS) | 0% | 33% | Not reported |
Data compiled from multiple clinical trials comparing preservative-free 2-chloroprocaine with other local anesthetics for spinal anesthesia.[2][3][4][5][6][7][8]
Deep Dive: Experimental Protocols
Intrathecal Neurotoxicity Assessment in a Rat Model
This foundational study provided crucial insights into the neurotoxic potential of chloroprocaine and its preservative, sodium bisulfite.[1]
-
Subjects: Male Sprague-Dawley rats.
-
Procedure:
-
Rats were implanted with intrathecal catheters.
-
Following a recovery period, animals were randomly assigned to receive one of the following intrathecal injections:
-
Commercially available 3% chloroprocaine with sodium bisulfite.
-
Freshly prepared 3% plain chloroprocaine.
-
Sodium bisulfite solution.
-
Saline solution (control).
-
-
Functional Assessment: Sensory impairment was assessed seven days post-injection using the tail-flick test, which measures the latency to withdraw the tail from a thermal stimulus.
-
Histological Assessment: After the functional assessment, the animals were euthanized, and spinal cord tissue was harvested for histological examination to quantify nerve injury.
-
Visualizing the Pathways and Processes
To better understand the experimental workflow and the proposed mechanism of neurotoxicity, the following diagrams are provided.
Discussion of Findings
The prevailing evidence from in vivo studies indicates that the primary difference between preservative-free and preserved chloroprocaine lies in their safety profiles, particularly concerning neurotoxicity. Concerns about neurological deficits following unintentional intrathecal injections of chloroprocaine formulations containing sodium bisulfite emerged in the 1980s.[9] It was hypothesized that the low pH of the solution could lead to the formation of neurotoxic sulfurous ions.[9]
Despite this, the introduction of preservative-free formulations has been a significant step in enhancing the safety of chloroprocaine for clinical use. Numerous clinical trials have demonstrated that preservative-free 2-chloroprocaine is a safe and effective short-acting spinal anesthetic, ideal for outpatient surgeries.[2][4][5][6][7][10] It provides rapid onset and recovery, allowing for earlier ambulation and hospital discharge compared to other local anesthetics like bupivacaine and lidocaine.[3][4][5][6][7][8] Crucially, studies consistently report a very low to non-existent incidence of transient neurological symptoms (TNS) with preservative-free chloroprocaine, a notable advantage over lidocaine.[3][11]
References
- 1. Sodium bisulfite: scapegoat for chloroprocaine neurotoxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spinal 2-chloroprocaine: a comparison with procaine in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spinal anesthesia with lidocaine or preservative-free 2-chlorprocaine for outpatient knee arthroscopy: a prospective, randomized, double-blind comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of bupivacaine and 2-chloroprocaine for spinal anesthesia for outpatient surgery: a double-blind randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomized Controlled Study Comparing 2-Chloroprocaine and Bupivacaine for Spinal Anesthesia in Gynecological Surgeries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 7. Comparison of 1% chloroprocaine hydrochloride versus hyperbaric bupivacaine spinal in patients undergoing anorectal surgery in an ambulatory surgery center: a double-blind randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chloroprocaine for Spinal or Epidural Anesthesia - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Adjuvant and Preservative Toxicity | Anesthesia Key [aneskey.com]
- 10. researchgate.net [researchgate.net]
- 11. Chloroprocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Evaluating the bioequivalence of different sources of Chloroprocaine for research
For researchers, scientists, and drug development professionals, ensuring the bioequivalence of active pharmaceutical ingredients from different sources is a critical step in preclinical and clinical research. This guide provides a framework for evaluating the bioequivalence of various sources of Chloroprocaine, a short-acting ester local anesthetic. While direct comparative studies on the bioequivalence of different chloroprocaine formulations are not extensively published, this guide outlines the standard methodologies and key parameters for such an evaluation, supported by existing data on chloroprocaine's performance against other local anesthetics.
Understanding Bioequivalence for Generic Chloroprocaine
The U.S. Food and Drug Administration (FDA) considers a generic drug to be bioequivalent to a brand-name drug if the rate and extent of absorption of the active ingredient are not significantly different under similar experimental conditions.[1] For injectable aqueous solutions like chloroprocaine, the FDA may designate them as therapeutically equivalent, meaning they are expected to have the same clinical effect and safety profile.[2] Generic versions of chloroprocaine hydrochloride are available from several manufacturers, including Hikma, Hospira, Fresenius Kabi USA, and B Braun Medical.[1]
Pharmacodynamic Performance of Chloroprocaine
In the absence of direct bioequivalence data, examining the pharmacodynamic properties of chloroprocaine from various clinical studies can provide insights into its expected performance. Chloroprocaine is known for its rapid onset and short duration of action, making it suitable for outpatient procedures.[1]
Numerous studies have compared chloroprocaine with other local anesthetics, providing a wealth of data on its clinical efficacy. These studies consistently highlight its rapid onset of sensory and motor block and faster recovery times compared to agents like bupivacaine and lidocaine.[3][4][5][6][7]
| Parameter | Chloroprocaine | Bupivacaine | Lidocaine | Procaine |
| Onset of Sensory Block | Faster | Slower | Similar/Slower | Slower |
| Onset of Motor Block | Faster | Slower | Similar | Slower |
| Time to Resolution of Sensory Block | 103 - 146 min | 225 - 329 min | 126 min | 151 min |
| Time to Resolution of Motor Block | 100 min | 210 min | - | - |
| Time to Ambulation | 103 - 142.5 min | 290.5 min | 134 min | 151 min |
| Time to Discharge | 150 - 277 min | 325 - 353 min | - | - |
| Data compiled from multiple studies.[4][5][7][8] Absolute values can vary based on dosage, administration route, and patient population. |
Experimental Protocols for Bioequivalence Assessment
For researchers intending to perform their own bioequivalence studies of different chloroprocaine sources, the following experimental protocols are recommended.
In Vitro Dissolution and Physicochemical Characterization
For certain formulations, particularly non-injectables like gels, in vitro studies are key. However, for injectable solutions, physicochemical characterization is still a crucial first step.
Objective: To compare the physical and chemical properties of different this compound solutions.
Methodology:
-
Appearance: Visually inspect each solution for color, clarity, and particulates.
-
pH Measurement: Determine the pH of each solution using a calibrated pH meter.
-
Osmolality: Measure the osmolality of the solutions using an osmometer.
-
Viscosity: For gel formulations, characterize the viscosity over a range of shear rates using a rheometer.
-
Drug Concentration: Verify the concentration of this compound in each solution using a validated High-Performance Liquid Chromatography (HPLC) method.
Pharmacokinetic Studies
A definitive bioequivalence study involves assessing the rate and extent of absorption of the drug in human subjects.
Objective: To compare the pharmacokinetic profiles of different chloroprocaine formulations after administration.
Study Design: A randomized, single-dose, crossover study in healthy human volunteers is the gold standard.
Methodology:
-
Subject Enrollment: Recruit a cohort of healthy adult volunteers (typically 24-36) who have provided informed consent.
-
Drug Administration: Administer a single dose of the test and reference chloroprocaine products to each subject in a randomized sequence, with a washout period between doses.
-
Blood Sampling: Collect serial blood samples at predefined time points before and after drug administration.
-
Bioanalysis: Analyze the plasma concentrations of chloroprocaine and its major metabolite, 4-amino-2-chlorobenzoic acid (ACBA), using a validated LC-MS/MS method.
-
Pharmacokinetic Parameter Calculation: From the plasma concentration-time data, calculate the following key pharmacokinetic parameters:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
-
AUC (0-inf): Area under the plasma concentration-time curve from time 0 to infinity.
-
-
Statistical Analysis: Perform statistical analysis on the log-transformed Cmax and AUC data. The 90% confidence intervals for the ratio of the geometric means of the test and reference products should fall within the acceptance range of 80-125%.
| Pharmacokinetic Parameter | Description | Bioequivalence Acceptance Criteria (90% CI) |
| Cmax | Maximum observed plasma concentration | 80.00% - 125.00% |
| AUC (0-t) | Area under the curve to the last measurable concentration | 80.00% - 125.00% |
| AUC (0-inf) | Area under the curve extrapolated to infinity | 80.00% - 125.00% |
Pharmacodynamic Studies
Pharmacodynamic studies can be used to complement pharmacokinetic data and assess the therapeutic equivalence of different formulations.
Objective: To compare the clinical effects (e.g., onset and duration of anesthesia) of different chloroprocaine sources.
Methodology:
-
Study Design: A randomized, double-blind, parallel-group or crossover study in patients undergoing a specific surgical procedure is appropriate.
-
Assessments:
-
Onset of Sensory Block: Time to loss of sensation to a defined stimulus (e.g., pinprick) at a specific dermatomal level.
-
Onset of Motor Block: Time to a defined level of motor weakness (e.g., using the Bromage scale).
-
Duration of Sensory and Motor Block: Time from onset to complete recovery of sensation and motor function.
-
Time to Ambulation and Discharge: Time until the patient can walk unaided and meets discharge criteria.
-
-
Statistical Analysis: Compare the pharmacodynamic endpoints between the different chloroprocaine sources using appropriate statistical tests.
Visualizing Key Processes
To aid in the understanding of chloroprocaine's mechanism and the evaluation of its bioequivalence, the following diagrams illustrate key pathways and workflows.
Caption: Mechanism of action of Chloroprocaine.
Caption: Bioequivalence study workflow.
Conclusion
While direct comparative bioequivalence data for different commercial sources of chloroprocaine may not be readily available in the public domain, the stringent regulatory requirements for the approval of generic drugs provide a strong basis for their interchangeability. For research purposes, it is reasonable to assume that different approved sources of chloroprocaine will exhibit comparable performance. However, for critical applications or when developing new formulations, conducting a bioequivalence study following the protocols outlined in this guide is recommended to ensure product consistency and reliability. The provided experimental frameworks and visualizations serve as a valuable resource for researchers in the design and execution of such studies.
References
- 1. drugpatentwatch.com [drugpatentwatch.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Chloroprocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Comparison of bupivacaine and 2-chloroprocaine for spinal anesthesia for outpatient surgery: a double-blind randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spinal 2-chloroprocaine: a comparison with procaine in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Does spinal chloroprocaine pharmacokinetic profile actually translate into a clinical advantage in terms of clinical outcomes when compared to low-dose spinal bupivacaine? A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spinal 2-chloroprocaine: a comparison with lidocaine in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intrathecal 1% 2-chloroprocaine vs. 0.5% bupivacaine in ambulatory surgery: a prospective, observer-blinded, randomised, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Differential Effects of Chloroprocaine on Myelinated and Unmyelinated Nerve Fibers: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of existing research reveals a distinct differential in the anesthetic effects of Chloroprocaine on myelinated versus unmyelinated nerve fibers. This guide synthesizes key experimental findings, providing researchers, scientists, and drug development professionals with a concise overview of Chloroprocaine's activity, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Chloroprocaine, an ester-linked local anesthetic, is known for its rapid onset and short duration of action.[1] Its primary mechanism involves the blockade of voltage-gated sodium channels, which inhibits the propagation of nerve impulses.[1] The differential effect on various nerve fiber types is a critical aspect of its clinical efficacy and is influenced by fiber diameter, myelination, and the specific subtypes of sodium channels expressed.
Quantitative Comparison of Chloroprocaine's Effects
Experimental data consistently demonstrates that Chloroprocaine exhibits a differential block, affecting various nerve fiber types at different rates and concentrations. The following table summarizes key quantitative findings from a pivotal in-vitro study on isolated rabbit nerves, which highlights the comparative sensitivity of myelinated and unmyelinated fibers to 2-Chloroprocaine.
| Nerve Fiber Type | Myelination Status | Parameter Measured | Chloroprocaine Concentration | Result |
| B Fibers | Myelinated (preganglionic) | Time to Complete Block | 300 µmol/litre | 4 minutes[2] |
| C Fibers | Unmyelinated (postganglionic) | Time to Complete Block | 300 µmol/litre | 15 minutes[2] |
| A Fibers | Myelinated (motor) | Action Potential Amplitude | 300 µmol/litre | ~35% of original amplitude remaining after 15 minutes[2] |
This data clearly indicates that at the same concentration, the myelinated B fibers are blocked significantly faster than the unmyelinated C fibers. Furthermore, the large myelinated A fibers, responsible for motor function, show the most resistance to the blocking effects of Chloroprocaine. Another study in cats further supports this differential, showing that unmyelinated C fibers are blocked first, followed by the smaller myelinated A-delta fibers, and lastly the larger myelinated A-alpha fibers.[3]
Experimental Protocols
To ensure the reproducibility and critical evaluation of these findings, the following section details a representative experimental protocol for assessing the differential effects of Chloroprocaine on peripheral nerves, based on methodologies described in the literature.
In-Vitro Isolated Nerve Preparation and Recording
This protocol outlines the methodology for studying the effects of Chloroprocaine on compound action potentials in an isolated nerve preparation, such as the rabbit cervical sympathetic trunks (containing B and C fibers) and phrenic nerves (containing A fibers).
1. Nerve Dissection and Mounting:
-
Animals are euthanized according to ethical guidelines.
-
The cervical sympathetic trunk and phrenic nerve are carefully dissected to preserve their integrity.
-
The isolated nerves are mounted in a recording chamber continuously perfused with a physiological salt solution (e.g., Krebs solution) and maintained at a constant temperature (e.g., 37°C) and pH (e.g., 7.4).
2. Electrical Stimulation and Recording:
-
Platinum electrodes are used for both stimulation and recording.
-
Supramaximal electrical stimuli (e.g., 0.1 msec duration pulses) are delivered to the proximal end of the nerve to elicit compound action potentials (CAPs).
-
Recording electrodes placed at the distal end of the nerve capture the CAPs, which are then amplified and displayed on an oscilloscope.
3. Application of Chloroprocaine:
-
A baseline CAP is recorded in the drug-free physiological solution.
-
The perfusion solution is then switched to one containing a known concentration of 2-Chloroprocaine hydrochloride.
-
CAPs are recorded at regular intervals to measure changes in amplitude and latency for the different fiber components (A, B, and C waves, distinguishable by their conduction velocities).
4. Data Analysis:
-
The amplitude of the CAP for each fiber type is measured from the baseline to the peak.
-
The time from the stimulus artifact to the peak of each wave is measured as the conduction latency.
-
The degree of block is quantified as the percentage reduction in the CAP amplitude compared to the baseline.
-
The time to achieve a complete block (100% reduction in amplitude) is determined for each fiber type.
Signaling Pathway and Mechanism of Action
Chloroprocaine's anesthetic effect is primarily due to its interaction with voltage-gated sodium channels in the nerve membrane. The following diagram illustrates the proposed signaling pathway leading to the conduction block.
The differential sensitivity of myelinated and unmyelinated fibers may be attributed to the differential expression of sodium channel subtypes (e.g., Nav1.7, Nav1.8), which have varying affinities for local anesthetics.
Experimental Workflow
The logical flow of an experiment designed to compare the effects of Chloroprocaine on different nerve fiber types is depicted in the diagram below.
References
Comparative Analysis of Sodium Channel Subtype Selectivity: A Focus on Chloroprocaine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the sodium channel subtype selectivity of Chloroprocaine Hydrochloride and other commonly used local anesthetics. The objective is to offer a comprehensive resource for researchers and drug development professionals, supported by experimental data and detailed methodologies. A significant challenge in creating a direct comparison is the limited availability of publicly accessible data on the specific inhibitory concentrations (IC50 values) of this compound across the full panel of voltage-gated sodium channel (Nav) subtypes (Nav1.1-1.9). However, by compiling the available data for Chloroprocaine and its alternatives, this guide aims to provide a valuable reference for understanding the landscape of local anesthetic selectivity.
Performance Comparison: Sodium Channel Subtype Inhibition
Local anesthetics exert their effects by blocking voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in excitable cells.[1] The nine mammalian sodium channel subtypes (Nav1.1–Nav1.9) exhibit distinct expression patterns and physiological roles, making subtype selectivity a key factor in the development of new therapeutics with improved efficacy and reduced side effects.[1]
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and other local anesthetics against various sodium channel subtypes. It is important to note the gaps in the data for Chloroprocaine, highlighting an area for future research.
| Drug | Nav1.1 (µM) | Nav1.2 (µM) | Nav1.3 (µM) | Nav1.4 (µM) | Nav1.5 (µM) | Nav1.6 (µM) | Nav1.7 (µM) | Nav1.8 (µM) | Nav1.9 (µM) |
| Chloroprocaine | No Data Available | No Data Available | No Data Available | No Data Available | No Data Available | No Data Available | No Data Available | No Data Available | No Data Available |
| Lidocaine | >30 | >30 | >30 | >30 | No Data Available | No Data Available | 450[2][3] | 104[2][3] | No Data Available |
| Bupivacaine | No Data Available | No Data Available | No Data Available | No Data Available | No Data Available | No Data Available | No Data Available | 32 (TTXr)[4] | No Data Available |
| Ropivacaine | No Data Available | No Data Available | No Data Available | No Data Available | No Data Available | No Data Available | No Data Available | 54 (TTXr) | No Data Available |
| Tetracaine | >30 (1st pulse), 8.6 (10th pulse)[5] | >30 (1st pulse), 9.7 (10th pulse)[5] | >30 (1st pulse), 9.9 (10th pulse)[5] | >30 (1st pulse), 11.2 (10th pulse)[5] | >30 (1st pulse), 20.1 (10th pulse)[5] | >30 (1st pulse), 14.5 (10th pulse)[5] | >30 (1st pulse), 10.5 (10th pulse)[5] | >30 (1st pulse), 15.8 (10th pulse)[5] | No Data Available |
Note: The data for Tetracaine shows use-dependent block, with lower IC50 values upon repeated stimulation (10th pulse). "TTXr" refers to tetrodotoxin-resistant channels, which primarily include Nav1.8 and Nav1.9.
Experimental Protocols: Assessing Sodium Channel Subtype Selectivity
The determination of local anesthetic effects on specific sodium channel subtypes is predominantly carried out using the whole-cell patch-clamp electrophysiology technique .[6][7][8][9][10] This method allows for the precise measurement of ionic currents across the cell membrane of a single cell expressing a specific sodium channel subtype.
A typical experimental protocol involves the following key steps:
-
Cell Culture and Transfection: A stable cell line, commonly Human Embryonic Kidney (HEK-293) cells, is genetically engineered to express a specific human sodium channel subtype (e.g., hNav1.7).[5] These cells provide a controlled environment for studying the function of a single channel type in isolation.
-
Electrophysiological Recording Setup:
-
Micropipette Fabrication: Glass micropipettes with a resistance of 3-7 MΩ are pulled and fire-polished.[7]
-
Solutions: The micropipette is filled with an intracellular solution containing ions that mimic the cell's cytoplasm. The cells are bathed in an extracellular solution that mimics the physiological environment.[5]
-
Patch-Clamp Rig: The setup includes a microscope, a micromanipulator to control the micropipette, an amplifier to record the small ionic currents, and a data acquisition system.[8]
-
-
Whole-Cell Configuration:
-
Voltage-Clamp Protocol:
-
The membrane potential of the cell is "clamped" or held at a specific voltage by the amplifier.
-
A series of voltage steps are applied to elicit the opening and closing (gating) of the sodium channels.
-
The resulting inward sodium current is measured.
-
-
Drug Application and Data Analysis:
-
The local anesthetic is applied to the cell at various concentrations.
-
The effect of the drug on the sodium current is recorded.
-
The concentration of the drug that inhibits 50% of the maximum sodium current (IC50) is determined by fitting the concentration-response data to the Hill equation.[11]
-
To assess use-dependent block, the channels are stimulated with a train of depolarizing pulses.[5]
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the mechanism of action, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for assessing sodium channel subtype selectivity.
Caption: Inhibition of sodium channel signaling by local anesthetics.
Conclusion
Validating the sodium channel subtype selectivity of this compound is crucial for a comprehensive understanding of its pharmacological profile. While this guide compiles the currently available data for Chloroprocaine and its alternatives, it also underscores the significant need for further research to generate a complete selectivity profile for Chloroprocaine across all Nav subtypes. Such data would be invaluable for the rational design of novel local anesthetics with enhanced efficacy and improved safety profiles. The detailed experimental protocol provided herein offers a standardized framework for conducting such investigations.
References
- 1. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Complex blockade of TTX-resistant Na+ currents by lidocaine and bupivacaine reduce firing frequency in DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sophion.co.jp [sophion.co.jp]
- 6. personal.utdallas.edu [personal.utdallas.edu]
- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 8. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 9. researchgate.net [researchgate.net]
- 10. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 11. sophion.com [sophion.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Chloroprocaine Hydrochloride
Essential safety protocols and logistical plans for the secure management of Chloroprocaine Hydrochloride in a laboratory setting.
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential information for the safe handling of this compound, from personal protective equipment (PPE) to disposal procedures. Adherence to these guidelines will help mitigate risks and ensure the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Hand Protection | Gloves | Chemical impermeable gloves (e.g., nitrile or neoprene). Gloves must be inspected prior to use.[1][2] |
| Body Protection | Protective Clothing | Fire/flame resistant and impervious clothing. A disposable gown or a clean lab coat is recommended.[1][2] |
| Respiratory Protection | Respirator | A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is critical for safety and efficiency.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[1][3]
-
Protect from direct sunlight and sources of ignition.[4] this compound solutions are slightly photosensitive and may discolor with prolonged light exposure.[5][6][7][8]
-
Store apart from incompatible materials such as strong oxidizing agents, strong acids, and strong alkalis.[4][9]
2. Preparation and Handling:
-
All handling should be conducted in a well-ventilated area.[1]
-
Avoid contact with skin and eyes.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke when using this product.[1]
3. Disposal:
-
Dispose of waste material through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]
-
Do not discharge into sewer systems.[1]
-
Empty containers can be triple-rinsed and offered for recycling or reconditioning, or punctured to make them unusable and disposed of in a sanitary landfill.[1]
Emergency Procedures
Immediate and appropriate responses to emergencies can significantly minimize harm.
Spill Response:
-
Evacuate: Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak.[1]
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Clean-up:
-
Personal Protection: Wear appropriate PPE, including respiratory protection, during cleanup.[9]
First Aid Measures:
-
If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1][9]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[1][9]
-
In Case of Eye Contact: Rinse with pure water for at least 15 minutes.[1]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][9]
Firefighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[1][11]
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. fishersci.com [fishersci.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. drugs.com [drugs.com]
- 6. labeling.pfizer.com [labeling.pfizer.com]
- 7. drugs.com [drugs.com]
- 8. DailyMed - this compound injection, solution [dailymed.nlm.nih.gov]
- 9. biocrick.com [biocrick.com]
- 10. punchout.medline.com [punchout.medline.com]
- 11. cleanchemlab.com [cleanchemlab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
